molecular formula C35H56N8O10S B550203 [bAla8]-Neurokinin A(4-10)

[bAla8]-Neurokinin A(4-10)

Cat. No.: B550203
M. Wt: 780.9 g/mol
InChI Key: CKNPSJOMUQBPLA-WTWMNNMUSA-N
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Description

[bAla8]-Neurokinin A(4-10) is a neurokinin 2 (NK2) receptor agonist.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56N8O10S/c1-19(2)15-24(32(50)40-23(30(37)48)12-14-54-5)39-27(45)11-13-38-35(53)29(20(3)4)43-33(51)25(16-21-9-7-6-8-10-21)41-34(52)26(18-44)42-31(49)22(36)17-28(46)47/h6-10,19-20,22-26,29,44H,11-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNPSJOMUQBPLA-WTWMNNMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CCNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56N8O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of action of [bAla8]-Neurokinin A(4-10)?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of [βAla8]-Neurokinin A(4-10)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action for the synthetic peptide [βAla8]-Neurokinin A(4-10), a potent and selective agonist for the tachykinin NK2 receptor. It details the molecular interactions, signaling pathways, and pharmacological profile of this compound, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

[βAla8]-Neurokinin A(4-10), also known as MEN 10210, is a C-terminal heptapeptide analog of the endogenous tachykinin, Neurokinin A (NKA). The key modification is the substitution of the glycine residue at position 8 with a β-alanine. This substitution significantly enhances the peptide's affinity and selectivity for the tachykinin NK2 receptor while reducing its affinity for NK1 and NK3 receptors.

As a selective NK2 receptor agonist, [βAla8]-Neurokinin A(4-10) mimics the action of endogenous NKA at this specific receptor subtype. The NK2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gq/11 and to some extent Gs. This dual coupling initiates distinct downstream signaling cascades that mediate the peptide's physiological effects.

Pharmacological Data: Affinity and Potency

The selectivity and potency of [βAla8]-Neurokinin A(4-10) have been quantified in various assays, most notably in recombinant cell lines expressing human tachykinin receptors. The data consistently demonstrate its high affinity for the NK2 receptor and its functional potency in eliciting downstream cellular responses.

Table 1: Comparative Binding Affinity and Functional Potency at Human Recombinant Tachykinin Receptors
CompoundReceptorBinding Affinity (pKi)Ca²⁺ Mobilization (pEC₅₀)cAMP Stimulation (pEC₅₀)
[βAla8]-NKA(4-10) NK2 8.55 8.79 7.76
NK16.096.415.37
Neurokinin A (NKA)NK28.879.327.91
NK17.579.317.46

Data sourced from studies on human recombinant NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells.[1][2][3]

Table 2: Receptor Selectivity Ratios
CompoundParameterNK1/NK2 Ratio
[βAla8]-NKA(4-10) Binding (Ki) 288
Ca²⁺ Mobilization (EC₅₀) 240
cAMP Stimulation (EC₅₀) 244
Neurokinin A (NKA)Binding (Ki)20
Ca²⁺ Mobilization (EC₅₀)1
cAMP Stimulation (EC₅₀)2.8

Selectivity ratio is calculated from the raw Ki or EC₅₀ values (Ratio = Ki(NK2)/Ki(NK1) or EC50(NK2)/EC50(NK1)). A higher ratio indicates greater selectivity for the NK2 receptor.[1][2]

Another study using [3H][βAla8]neurokinin A-(4-10) as a radioligand in hamster urinary bladder membranes reported a Ki value of 1.9 ± 0.36 nM for the unlabeled peptide.[4] Functional assays in isolated guinea pig tissues have shown potent contractile responses, such as bladder contraction and bronchospasm, with a reported pD2 value of 6.91.

Signaling Pathways

Activation of the NK2 receptor by [βAla8]-Neurokinin A(4-10) initiates two primary signaling cascades through its coupling with Gq/11 and Gs proteins.

  • Gq/11 Pathway (Primary) : The predominant pathway involves the activation of Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration is a critical signal for smooth muscle contraction and other cellular responses.[5][6]

  • Gs Pathway : The NK2 receptor can also couple to Gs, which activates adenylyl cyclase. This enzyme converts ATP into cyclic adenosine monophosphate (cAMP).[1][2] The accumulation of cAMP can modulate various downstream effectors, including Protein Kinase A (PKA).

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor NK2 Receptor Gq Gαq/11 Receptor->Gq Activates Gs Gαs Receptor->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ (intracellular) ER->Ca Releases Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response Triggers cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ligand [βAla8]-NKA(4-10) Ligand->Receptor Binds

Caption: NK2 receptor signaling cascade initiated by [βAla8]-NKA(4-10).

Experimental Protocols

The characterization of [βAla8]-Neurokinin A(4-10) relies on standard pharmacological assays, including radioligand binding to determine affinity and functional assays to measure potency and efficacy.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of [βAla8]-NKA(4-10) by measuring its ability to displace a specific radioligand from the NK2 receptor.

  • Membrane Preparation:

    • Culture CHO cells stably expressing the human NK2 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the total protein concentration using a BCA or Bradford assay.

  • Assay Execution:

    • In a 96-well plate, add the following components in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

      • A range of concentrations of the unlabeled competitor ligand ([βAla8]-NKA(4-10)).

      • A fixed concentration of a suitable NK2 receptor radioligand (e.g., [¹²⁵I]-NKA) near its Kd value.

      • The prepared cell membrane suspension (typically 10-20 µg of protein per well).

    • Define "total binding" wells (containing only radioligand and membranes) and "non-specific binding" wells (containing radioligand, membranes, and a saturating concentration of a potent unlabeled NK2 agonist like NKA).

  • Incubation and Termination:

    • Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a gamma or scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep 1. Membrane Preparation (Cells expressing NK2R) start->prep assay 2. Assay Plate Setup - Membranes - Radioligand ([¹²⁵I]-NKA) - Unlabeled Competitor ([βAla8]-NKA(4-10)) prep->assay incubate 3. Incubation (e.g., 60 min at 25°C) assay->incubate filter 4. Separation (Rapid vacuum filtration) incubate->filter count 5. Scintillation Counting (Measure bound radioactivity) filter->count analyze 6. Data Analysis - Calculate Specific Binding - Plot Competition Curve count->analyze calc 7. Determine IC₅₀ and Ki analyze->calc end End calc->end

Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the potency (EC₅₀) of [βAla8]-NKA(4-10) by quantifying the increase in intracellular calcium following receptor activation.

  • Cell Preparation:

    • Seed CHO cells expressing the human NK2 receptor into a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) diluted in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

    • Wash the cells gently with buffer to remove excess extracellular dye.

  • Assay Execution:

    • Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Add varying concentrations of [βAla8]-NKA(4-10) to the wells. The instrument will add the agonist and immediately begin reading the fluorescence.

  • Data Acquisition and Analysis:

    • Monitor the fluorescence intensity over time (typically for 1-3 minutes). Agonist binding will cause a rapid increase in fluorescence as intracellular calcium levels rise.

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the resulting dose-response curve using a sigmoidal function (non-linear regression) to determine the EC₅₀ value (the concentration that produces 50% of the maximal response) and the maximum response (Emax).

    • Convert the EC₅₀ to a pEC₅₀ value (-log EC₅₀) for ease of comparison.

References

An In-depth Technical Guide to a Menarini Tachykinin NK₂ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield any publicly available information on a compound specifically designated "MEN 10210." It is possible that this is an internal, unpublished, or erroneous designation. This guide will therefore focus on a well-documented tachykinin NK₂ receptor antagonist from Menarini's research and development pipeline, MEN 11420 (Nepadutant) , to provide a representative technical overview in line with the requested format.

This whitepaper details the discovery, mechanism of action, and pharmacological profile of MEN 11420, a potent and selective tachykinin NK₂ receptor antagonist developed by Menarini Ricerche S.p.A. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction and Discovery

Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). They exert their effects by binding to three distinct G-protein coupled receptors: NK₁, NK₂, and NK₃. The activation of NK₂ receptors, primarily by NKA, is implicated in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Consequently, NK₂ receptor antagonists have been investigated for their therapeutic potential in conditions such as asthma, irritable bowel syndrome (IBS), and other inflammatory disorders.[1][2]

Menarini has been a key player in the research and development of tachykinin receptor antagonists.[1][3] MEN 11420 (Nepadutant) is a glycosylated bicyclic peptide derivative of an earlier compound, MEN 10627.[4][5] The strategic addition of a sugar moiety to the peptide structure was a critical step in its development, aimed at improving the pharmacokinetic profile, particularly its in vivo potency and duration of action, without significantly altering its high affinity for the NK₂ receptor.[4][5]

Mechanism of Action and Signaling Pathway

MEN 11420 acts as a competitive antagonist at the tachykinin NK₂ receptor.[4][5] By binding to the receptor, it prevents the endogenous ligand, NKA, from activating downstream signaling cascades. The NK₂ receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction. MEN 11420 blocks this entire pathway by preventing the initial receptor activation.

MEN11420_MoA cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Activates MEN11420 MEN 11420 (Nepadutant) MEN11420->NK2R Blocks G_protein Gq Protein NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Response Cellular Response (e.g., Contraction) Ca2->Response PKC->Response

Figure 1: MEN 11420 (Nepadutant) Mechanism of Action.

Pharmacological Data

The pharmacological profile of MEN 11420 has been characterized through a series of in vitro and in vivo experiments. The data highlights its high affinity and selectivity for the NK₂ receptor.

The affinity of MEN 11420 for the human NK₂ receptor was determined using radioligand binding assays. Functional antagonist activity was assessed in isolated tissue preparations.

Table 1: In Vitro Activity of MEN 11420

Assay Type Preparation Radioligand/Agonist Measured Parameter Value
Binding Assay CHO cells (human NK₂ receptor) [¹²⁵I]-NKA Kᵢ 2.5 ± 0.7 nM
Binding Assay CHO cells (human NK₂ receptor) [³H]-SR 48968 Kᵢ 2.6 ± 0.4 nM
Functional Assay Rabbit Pulmonary Artery NKA pK₋ 8.6 ± 0.07
Functional Assay Rat Urinary Bladder NKA pK₋ 9.0 ± 0.04

Data sourced from Catalioto et al., 1998.[4][5]

MEN 11420 demonstrated negligible binding affinity at over 50 other receptors and ion channels, including tachykinin NK₁ and NK₃ receptors, underscoring its high selectivity.[4][5]

The in vivo potency and duration of action of MEN 11420 were evaluated in animal models by measuring its ability to inhibit NKA-induced responses.

Table 2: In Vivo Antagonist Activity of MEN 11420 in Rat Urinary Bladder Contraction Model

Route of Administration Agonist Effective Dose Range
Intravenous (i.v.) [βAla⁸]NKA(4-10) 1 - 10 nmol/kg
Intranasal [βAla⁸]NKA(4-10) 3 - 10 nmol/kg
Intrarectal [βAla⁸]NKA(4-10) 30 - 100 nmol/kg
Intraduodenal [βAla⁸]NKA(4-10) 100 - 300 nmol/kg

Data sourced from Catalioto et al., 1998.[4][5]

Notably, MEN 11420 was found to be approximately 10-fold more potent and had a longer duration of action compared to its non-glycosylated parent compound, MEN 10627.[4][5]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize MEN 11420.

Binding_Assay_Workflow start Start: Prepare CHO cell membranes expressing human NK₂ receptors step1 Incubate membranes with a fixed concentration of radioligand ([¹²⁵I]-NKA or [³H]-SR 48968) start->step1 step2 Add increasing concentrations of MEN 11420 (competitor) step1->step2 step3 Incubate to allow binding to reach equilibrium step2->step3 step4 Separate bound from free radioligand via rapid filtration step3->step4 step5 Quantify radioactivity of the membrane-bound fraction step4->step5 step6 Calculate IC₅₀ and Kᵢ values using non-linear regression analysis step5->step6 end_node End: Determine binding affinity step6->end_node

References

An In-depth Technical Guide to [βAla8]-Neurokinin A(4-10): Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[βAla8]-Neurokinin A(4-10), also known as MEN 10210, is a synthetic heptapeptide analog of the C-terminal fragment of Neurokinin A (NKA), a member of the tachykinin family of neuropeptides. The substitution of the glycine residue at position 8 with β-alanine results in a potent and highly selective agonist for the tachykinin NK2 receptor.[1][2] This enhanced selectivity for the NK2 receptor over NK1 and NK3 receptors makes [βAla8]-Neurokinin A(4-10) an invaluable pharmacological tool for elucidating the physiological and pathological roles of the NK2 receptor.[3] Its biological activities, including smooth muscle contraction, have been demonstrated in various in vivo and in vitro models.[3] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of [βAla8]-Neurokinin A(4-10), with a focus on experimental protocols and quantitative data to support further research and development.

Structure

The primary structure of [βAla8]-Neurokinin A(4-10) is a heptapeptide with the amino acid sequence Asp-Ser-Phe-Val-β-Ala-Leu-Met-NH2. The key modification from the endogenous Neurokinin A(4-10) is the replacement of Glycine (Gly) at position 8 with β-Alanine (β-Ala). The C-terminus is amidated.

Amino Acid Sequence: H-Asp-Ser-Phe-Val-β-Ala-Leu-Met-NH₂

Chemical and Physical Properties

A summary of the key chemical and physical properties of [βAla8]-Neurokinin A(4-10) is presented in the table below.

PropertyValue
Molecular Formula C₃₅H₅₆N₈O₁₀S
Molecular Weight 780.93 g/mol
CAS Number 122063-01-8
Appearance White lyophilized solid
Solubility Soluble in water and aqueous buffers. Soluble to 0.67 mg/ml in 30% acetonitrile/sterile water.
Storage Store as a lyophilized powder at -20°C for long-term stability.[1] Once in solution, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Peptide solutions are generally most stable at a pH of 5-7.[4]
Stability Peptides containing Asp, Met, and Asn/Gln can be susceptible to degradation through hydrolysis, oxidation, and deamidation, respectively. For optimal stability in solution, use of sterile buffers and storage at low temperatures is recommended.
pI (estimated) ~4.0 (The presence of the acidic Asp residue at the N-terminus results in a low isoelectric point.)
Extinction Coefficient (214 nm, estimated) The molar extinction coefficient at 214 nm can be estimated based on the contribution of individual amino acids and peptide bonds. The peptide bond itself has a molar extinction coefficient of approximately 923 M⁻¹cm⁻¹. Phenylalanine contributes significantly more to the absorbance at this wavelength.[5][6]

Mechanism of Action and Signaling Pathways

[βAla8]-Neurokinin A(4-10) exerts its biological effects by selectively binding to and activating the tachykinin NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The NK2 receptor is known to couple to at least two major signaling pathways: the Gq/11 pathway and the Gs pathway.

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by [βAla8]-Neurokinin A(4-10) leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction.[7][8][9][10]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK2R NK2 Receptor Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ligand [βAla8]-NKA(4-10) Ligand->NK2R Binds Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Triggers release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosolic) Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Phosphorylates targets

Gq Signaling Pathway of the NK2 Receptor.
Gs Signaling Pathway

In addition to the Gq pathway, the NK2 receptor can also couple to the Gs protein. Upon activation, the α-subunit of Gs stimulates adenylyl cyclase (AC), which leads to the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA). PKA can then phosphorylate various cellular proteins, leading to a range of cellular responses.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK2R NK2 Receptor Gs Gs Protein NK2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts Ligand [βAla8]-NKA(4-10) Ligand->NK2R Binds cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

Gs Signaling Pathway of the NK2 Receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of [βAla8]-Neurokinin A(4-10).

Peptide Synthesis and Purification

1. Solid-Phase Peptide Synthesis (SPPS):

  • Principle: The peptide is synthesized in a stepwise manner on a solid support (resin). The most common method is the Fmoc/tBu strategy.[11][12]

  • Protocol:

    • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

    • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

    • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin to form the peptide bond. Monitor the coupling reaction for completion (e.g., using the Kaiser test).

    • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

    • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

    • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane, and thioanisole).

    • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.[11][12][13]

2. High-Performance Liquid Chromatography (HPLC) Purification:

  • Principle: Reversed-phase HPLC (RP-HPLC) is used to separate the target peptide from impurities based on hydrophobicity.[14][15][16]

  • Protocol:

    • Sample Preparation: Dissolve the crude lyophilized peptide in a suitable solvent, typically the initial mobile phase conditions.

    • Column: Use a C18 reversed-phase column.

    • Mobile Phases:

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.

    • Detection: Monitor the elution profile at 214 nm and/or 280 nm.

    • Fraction Collection: Collect the fractions corresponding to the main peak of the target peptide.

    • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.[14][15][16][17]

Radioligand Binding Assay
  • Principle: This assay measures the ability of [βAla8]-Neurokinin A(4-10) to compete with a radiolabeled ligand for binding to the NK2 receptor in a membrane preparation.[18][19][20]

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human NK2 receptor (e.g., CHO cells) or from tissues known to express the receptor. Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

    • Assay Buffer: Typically a Tris-HCl or HEPES buffer containing MgCl₂, protease inhibitors, and a bovine serum albumin (BSA) to reduce non-specific binding.

    • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-[βAla8]-Neurokinin A-(4-10) or [¹²⁵I]-Neurokinin A) and varying concentrations of unlabeled [βAla8]-Neurokinin A(4-10).[21]

    • Determination of Non-specific Binding: Include wells with an excess of a non-radiolabeled, high-affinity NK2 receptor ligand to determine non-specific binding.

    • Filtration: After incubation to reach equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the concentration of the unlabeled ligand and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki value.[18][22]

Intracellular Calcium Flux Assay
  • Principle: This functional assay measures the increase in intracellular calcium concentration upon activation of the Gq-coupled NK2 receptor by [βAla8]-Neurokinin A(4-10) using a calcium-sensitive fluorescent dye.[23][24][25]

  • Protocol:

    • Cell Culture: Culture a cell line expressing the NK2 receptor (e.g., CHO-hNK2) to an appropriate density.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) by incubating them with the dye in a suitable buffer. The AM ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside the cell.[23][26][27]

    • Washing: Wash the cells to remove the extracellular dye.

    • Measurement: Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

    • Agonist Addition: Add varying concentrations of [βAla8]-Neurokinin A(4-10) to the cells and continuously monitor the change in fluorescence over time.

    • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[25][26]

Isolated Tissue (Organ Bath) Assay
  • Principle: This ex vivo functional assay measures the contractile response of a smooth muscle-containing tissue to [βAla8]-Neurokinin A(4-10). Tissues rich in NK2 receptors, such as the guinea pig trachea or urinary bladder, are commonly used.[28][29][30][31]

  • Protocol:

    • Tissue Preparation: Isolate the desired tissue (e.g., guinea pig trachea) and prepare it as a ring or strip.

    • Mounting: Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[28][29][32]

    • Equilibration: Allow the tissue to equilibrate under a resting tension for a defined period.

    • Cumulative Concentration-Response Curve: Add [βAla8]-Neurokinin A(4-10) to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has reached a plateau.

    • Measurement: Record the isometric contraction of the tissue using a force-displacement transducer.

    • Data Analysis: Express the contractile response as a percentage of the maximum response to a standard agonist (e.g., acetylcholine or KCl). Plot the response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and pD₂ values.[31]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of a synthetic peptide agonist like [βAla8]-Neurokinin A(4-10).

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Characterization cluster_invivo In Vivo Characterization Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification HPLC Purification Synthesis->Purification Analysis Purity & Identity Confirmation (Analytical HPLC, Mass Spec) Purification->Analysis Binding Radioligand Binding Assay (Ki at NK1, NK2, NK3) Analysis->Binding Functional Functional Assays (Ca²⁺ flux, cAMP) Analysis->Functional OrganBath Isolated Tissue (Organ Bath) Assay (EC₅₀, pD₂) Analysis->OrganBath InVivo In Vivo Models (e.g., Bronchoconstriction, Bladder Contraction) Binding->InVivo Functional->InVivo OrganBath->InVivo

Typical Experimental Workflow for Peptide Agonist Characterization.

Quantitative Data

The following tables summarize the quantitative data for the binding affinity and functional potency of [βAla8]-Neurokinin A(4-10) at tachykinin receptors.

Table 1: Binding Affinity of [βAla8]-Neurokinin A(4-10) at Human Tachykinin Receptors
ReceptorRadioligandPreparationKᵢ (nM)Reference
NK2 [¹²⁵I]-NKACHO cell membranes1.8[33]
NK1 [³H]-SeptideCHO cell membranes440[33]
NK3 -->10,000[2]

Data from Rupniak et al., 2018, unless otherwise noted.

Table 2: Functional Potency of [βAla8]-Neurokinin A(4-10) at Human Tachykinin Receptors
AssayReceptorCell LineEC₅₀ (nM)pD₂Reference
Intracellular Ca²⁺ Mobilization NK2CHO-hNK22.0-[33]
Intracellular Ca²⁺ Mobilization NK1CHO-hNK1488-[33]
cAMP Stimulation NK2CHO-hNK20.9-[33]
cAMP Stimulation NK1CHO-hNK1220-[33]
Guinea Pig Trachea Contraction NK2--6.91

Data from Rupniak et al., 2018, and Tocris Bioscience, unless otherwise noted.

Conclusion

[βAla8]-Neurokinin A(4-10) is a well-characterized and highly selective NK2 receptor agonist that serves as a critical tool for researchers in pharmacology and drug development. Its defined structure, chemical properties, and potent biological activity, coupled with established experimental protocols for its characterization, make it an ideal probe for investigating the roles of the NK2 receptor in health and disease. The quantitative data presented in this guide highlight its selectivity and potency, providing a solid foundation for its use in a variety of experimental settings. Further research utilizing this valuable compound will undoubtedly continue to advance our understanding of tachykinin receptor biology and its therapeutic potential.

References

The Function of Tachykinin NK-2 Receptors in the Urinary Bladder: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the function of tachykinin neurokinin-2 (NK-2) receptors in the urinary bladder. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the physiological and pathophysiological roles of these receptors, their signaling pathways, and the experimental methodologies used for their investigation.

Core Function and Physiological Significance

Tachykinin NK-2 receptors are pivotal in regulating the contractility of the urinary bladder's detrusor smooth muscle.[1][2] These G protein-coupled receptors are predominantly expressed on detrusor muscle cells, where they mediate the contractile effects of tachykinins, particularly neurokinin A (NKA) and its extended form, neuropeptide gamma.[2][3] Functional studies in human bladder tissue have confirmed that NK-2 receptors are the primary tachykinin receptor type responsible for inducing detrusor contractions, with negligible contributions from NK-1 or NK-3 receptors.[1][2] The activation of NK-2 receptors by NKA, which is released from sensory nerves, is believed to be a key component in the efferent pathways of the micturition reflex and in modulating local bladder muscle tone.[2][3] In children, NK-2 receptors also directly mediate detrusor muscle contraction without the involvement of neural or other indirect mechanisms.[4]

Role in Bladder Pathophysiology

The significance of the NK-2 receptor extends to various bladder pathologies, most notably overactive bladder (OAB) and interstitial cystitis.[3][5] In conditions of bladder inflammation or obstruction, the expression and activity of tachykinins and their receptors can be upregulated.[6] This leads to detrusor hyperreflexia, a condition characterized by involuntary bladder contractions.[7] Studies have shown that NK-2 receptor antagonists can ameliorate hyperactive reflexes in animal models of cystitis without affecting normal micturition, highlighting the receptor's crucial role in bladder overactivity.[3][5] Consequently, the NK-2 receptor is considered a promising therapeutic target for managing OAB and related bladder hypersensitivity disorders.[8]

Signaling Pathways of the NK-2 Receptor

Activation of the tachykinin NK-2 receptor in bladder smooth muscle initiates a distinct intracellular signaling cascade. The receptor is exclusively coupled to Gq/11 proteins.[5][9] This coupling leads to the simultaneous activation of two major downstream pathways:

  • Voltage-Dependent Ca2+ Channels (VDCC): The Gq/11 activation triggers the opening of L-type calcium channels on the cell membrane, leading to an influx of extracellular calcium. This increase in intracellular calcium is a primary driver of muscle contraction.[8][9]

  • RhoA-Rho Kinase (ROCK) Pathway: The Gq/11 proteins also activate the RhoA-Rho kinase pathway. This pathway increases the calcium sensitivity of the contractile machinery, primarily by inhibiting myosin light-chain phosphatase, thus promoting a sustained contraction.[5][9]

Interestingly, unlike typical Gq/11 signaling, the NK-2 receptor-mediated contraction in the bladder does not appear to involve the phospholipase Cβ (PLC-β) and inositol trisphosphate (IP3)-mediated release of calcium from intracellular stores.[8] The contraction is almost entirely dependent on extracellular calcium influx and the RhoA-ROCK pathway.[8][9]

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Binds Gq11 Gq/11 Protein NK2R->Gq11 Activates VDCC Voltage-Dependent Ca2+ Channel (VDCC) Gq11->VDCC Activates RhoA RhoA Gq11->RhoA Activates Ca_in Increased Intracellular Ca2+ VDCC->Ca_in Ca2+ Influx Ca_out Ca2+ ROCK ROCK RhoA->ROCK Activates Contraction Detrusor Muscle Contraction ROCK->Contraction Enhances Ca2+ Sensitivity Ca_in->Contraction Initiates

Diagram 1: NK-2 Receptor Signaling Pathway in Detrusor Smooth Muscle.

Data Presentation: Quantitative Pharmacology

The following tables summarize key quantitative data from functional and radioligand binding studies on tachykinin NK-2 receptors in the bladder.

Table 1: Potency of Tachykinin NK-2 Receptor Agonists in Detrusor Muscle

AgonistSpeciespD2 (-log EC50)Reference
Neurokinin A (NKA)Human (Adult)8.2[2]
Neuropeptide gammaHuman (Adult)8.0[2]
[Lys5,MeLeu9,Nle10]-NKA(4-10)Human (Adult)8.1[2]
[Lys5,Tyr(I2)7,MeLeu9,Nle10]-NKA(4-10)Human (Adult)7.1[2]
Neurokinin A (NKA)Human (Child)7.7[4]
Neuropeptide gammaHuman (Child)7.2[4]
[Lys5,MeLeu9,Nle10]-NKA(4-10)Human (Child)7.3[4]

Table 2: Affinity of Tachykinin NK-2 Receptor Antagonists in Human Detrusor Muscle

AntagonistpA2 / pKBReference
SR 489689.1 (pA2)[1][2]
GR 948008.6 (pA2)[1][2]
MDL 299137.0 (pA2)[1][2]
MEN 106278.1 (pKB)[4]
SR 489689.4 (pKB)[4]

Table 3: Radioligand Binding Characteristics of NK-2 Receptors in Human Detrusor Muscle

RadioligandParameterValueReference
[125I]-[Lys5,Tyr(I2)7,MeLeu9,Nle10]-NKA(4-10)KD (Equilibrium Dissociation Constant)2.3 nM[1][2]
[125I]-[Lys5,Tyr(I2)7,MeLeu9,Nle10]-NKA(4-10)Bmax (Maximum Number of Binding Sites)0.81 fmol/mg wet weight[2]

Experimental Protocols

In Vitro Bladder Strip Contractility Assay

This is a fundamental method to assess the direct effects of compounds on detrusor smooth muscle function.[10]

  • Tissue Preparation:

    • Urinary bladder specimens are obtained from humans or experimental animals and immediately placed in cold Krebs solution.[4][10]

    • The bladder is opened, and the mucosal layer is removed to isolate the detrusor muscle.[10]

    • Strips of detrusor muscle (typically 10-15 mm long and 2-3 mm wide) are carefully dissected.[4]

  • Organ Bath Setup:

    • Each muscle strip is mounted vertically in an organ bath (10-20 mL capacity) containing Krebs solution.[4][11] The composition of the Krebs solution is (in mM): NaCl 118, KCl 4.7, CaCl2 1.9-2.5, MgSO4 1.2, NaHCO3 24.9, KH2PO4 1.2, and dextrose 11.7.[10][11]

    • The solution is maintained at 37°C and continuously aerated with 95% O2 and 5% CO2 to maintain a pH of ~7.4.[10][11]

    • To prevent the degradation of tachykinins, a peptidase inhibitor such as phosphoramidon (10 µM) is often added to the Krebs solution.[2][4]

    • One end of the strip is fixed, and the other is connected to an isometric force transducer to record muscle tension.[4][11]

  • Experimental Procedure:

    • The strips are equilibrated under a resting tension (e.g., 1-2 grams) for 60-90 minutes, with the Krebs solution being changed every 15-20 minutes.[11]

    • Cumulative concentration-response curves are generated by adding increasing concentrations of NK-2 receptor agonists.

    • To study antagonists, they are added to the bath at a fixed concentration for a specific incubation period (e.g., 30 minutes) before generating the agonist concentration-response curve.[4]

  • Data Analysis:

    • Contractile responses are measured as the increase in tension from the baseline.

    • Agonist potency is expressed as the pD2 value (-log of the molar concentration producing 50% of the maximum response).[2][4]

    • Antagonist affinity is determined using Schild analysis and expressed as the pA2 value.[1][12]

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Tissue Obtain Bladder Tissue Dissect Dissect Detrusor Muscle Strips Tissue->Dissect Mount Mount Strips in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) Dissect->Mount Transducer Connect to Force Transducer Mount->Transducer Equilibrate Equilibrate under Tension (60-90 min) Transducer->Equilibrate Add_Antagonist Add Antagonist (Optional) Equilibrate->Add_Antagonist Add_Agonist Add Cumulative Concentrations of Agonist Equilibrate->Add_Agonist Add_Antagonist->Add_Agonist Record Record Isometric Tension Add_Agonist->Record Plot Plot Concentration-Response Curves Record->Plot Calculate Calculate pD2 (Agonist Potency) & pA2 (Antagonist Affinity) Plot->Calculate

Diagram 2: Experimental Workflow for In Vitro Bladder Strip Contractility Assay.

Radioligand Binding Assays

These assays are used to directly characterize the receptor population in a tissue homogenate.

  • Membrane Preparation: Detrusor muscle is homogenized and centrifuged to isolate a membrane fraction rich in receptors.

  • Binding Reaction: The membranes are incubated with a radiolabeled, selective NK-2 receptor ligand (e.g., [125I]-[Lys5,Tyr(I2)7,MeLeu9,Nle10]-NKA(4-10)).[1]

  • Saturation and Competition:

    • Saturation experiments use increasing concentrations of the radioligand to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax).[2]

    • Competition experiments use a fixed concentration of radioligand and increasing concentrations of unlabeled competing compounds (agonists or antagonists) to determine their inhibitory constants (Ki).[2]

  • Analysis: The amount of bound radioactivity is measured, and data are analyzed using programs like LIGAND to derive binding parameters.[2]

Logical Relationships in Bladder Function and Dysfunction

The role of the NK-2 receptor can be understood within a framework of physiological regulation and pathological dysregulation.

Logical_Relationship cluster_phys Physiological State cluster_patho Pathophysiological State cluster_intervention Therapeutic Intervention Nerve Sensory Nerve Activation NKA_Release NKA Release Nerve->NKA_Release NK2_Activation NK-2 Receptor Activation NKA_Release->NK2_Activation Contraction Normal Detrusor Contraction NK2_Activation->Contraction Hyperreflexia Detrusor Hyperreflexia Micturition Regulated Micturition Contraction->Micturition Inflammation Bladder Inflammation / Injury (e.g., Cystitis) Upregulation Upregulation of Tachykinins & NK-2 Receptors Inflammation->Upregulation Upregulation->NK2_Activation Exacerbates Upregulation->Hyperreflexia OAB Overactive Bladder (OAB) Symptoms Hyperreflexia->OAB Antagonist NK-2 Receptor Antagonist Blockade Blockade of NK-2 Receptor Antagonist->Blockade Blockade->Hyperreflexia Inhibits Normalization Normalization of Bladder Activity Blockade->Normalization

Diagram 3: Logical Relationship of NK-2 Receptor in Bladder Function and Dysfunction.

Conclusion

The tachykinin NK-2 receptor is a principal mediator of detrusor muscle contraction in the human urinary bladder. Its activation by neurokinin A triggers a Gq/11-dependent signaling cascade involving voltage-dependent calcium channels and the RhoA-ROCK pathway. While essential for physiological bladder function, the NK-2 receptor system is also critically implicated in the pathophysiology of overactive bladder and other hypersensitivity disorders. The detailed understanding of its pharmacology and signaling provides a strong rationale for the continued development of selective NK-2 receptor antagonists as targeted therapies for these debilitating conditions.

References

[bAla8]-Neurokinin A(4-10): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[bAla8]-Neurokinin A(4-10), a synthetic analog of the endogenous tachykinin peptide Neurokinin A (NKA), is a potent and highly selective agonist for the Neurokinin-2 (NK2) receptor. This technical guide provides a comprehensive overview of the available data on [bAla8]-Neurokinin A(4-10), focusing on its biochemical properties, experimental protocols, and the signaling pathways it modulates. While a three-dimensional structure of [bAla8]-Neurokinin A(4-10) is not currently available in the Protein Data Bank (PDB), this guide consolidates key quantitative data and methodologies from published literature to support further research and drug development efforts targeting the NK2 receptor.

Quantitative Data

The following tables summarize the binding affinity and functional potency of [bAla8]-Neurokinin A(4-10) for the NK2 receptor, as determined in various experimental systems.

Table 1: Binding Affinity of [bAla8]-Neurokinin A(4-10) for the NK2 Receptor
RadioligandPreparationKd (nM)Ki (nM)Bmax (fmol/mg protein)Reference
[3H][bAla8]-Neurokinin A-(4-10)Hamster urinary bladder membranes1.8 ± 0.21.9 ± 0.36139 ± 21[1]
Table 2: Functional Potency of [bAla8]-Neurokinin A(4-10)
AssayTissue/Cell PreparationParameterValueReference
Contraction AssayHuman colonic circular smooth muscleEC505.0 nM[2]
In vivo bronchospasmGuinea pig-Potent activity observed[3]
In vivo bladder contractionRat-Potent activity observed[3]

Signaling Pathways

[bAla8]-Neurokinin A(4-10) exerts its biological effects by activating the NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The canonical signaling pathway initiated by NK2 receptor activation is depicted below.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space bAla8_NKA [bAla8]-Neurokinin A(4-10) NK2R NK2 Receptor bAla8_NKA->NK2R Binds to Gq Gq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates

Caption: NK2 Receptor Signaling Pathway. This diagram illustrates the activation of the Gq-protein coupled NK2 receptor by [bAla8]-Neurokinin A(4-10), leading to the activation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the release of intracellular calcium, ultimately resulting in downstream cellular responses.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of [bAla8]-Neurokinin A(4-10)

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin 1. Resin Preparation (e.g., Rink Amide resin) Coupling1 2. Coupling of first Fmoc-amino acid (Fmoc-Met-OH) Resin->Coupling1 Deprotection1 3. Fmoc Deprotection (e.g., 20% piperidine in DMF) Coupling1->Deprotection1 Coupling_Cycle 4. Iterative Coupling and Deprotection Cycles (for Leu, bAla, Val, Phe, Ser, Asp) Deprotection1->Coupling_Cycle Cleavage 5. Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail with scavengers) Coupling_Cycle->Cleavage Purification 6. Purification (e.g., Preparative RP-HPLC) Cleavage->Purification Characterization 7. Characterization (e.g., Mass Spectrometry, Analytical HPLC) Purification->Characterization

Caption: General workflow for the solid-phase peptide synthesis of [bAla8]-Neurokinin A(4-10). The process involves sequential coupling and deprotection of Fmoc-protected amino acids on a solid support, followed by cleavage, purification, and characterization.

Key Considerations for Synthesis:

  • Resin: A Rink Amide resin is suitable for generating the C-terminal amide.

  • Protecting Groups: Fmoc (N-terminal) and acid-labile side-chain protecting groups (e.g., tBu for Asp and Ser, Trt for the amide of Asn/Gln if present) are standard.

  • Coupling Reagents: Common coupling reagents include HBTU/HOBt or HATU in the presence of a tertiary amine base like DIPEA.

  • β-Alanine: The non-standard amino acid, β-Alanine, is commercially available as an Fmoc-protected derivative for direct use in SPPS.

  • Cleavage: A cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) is used to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude peptide.

Radioligand Binding Assay

The following protocol is a generalized procedure for a radioligand binding assay to determine the affinity of [bAla8]-Neurokinin A(4-10) for the NK2 receptor, based on methodologies described for hamster urinary bladder membranes.[1][7][8]

Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (Homogenization of hamster urinary bladder) Incubation 2. Incubation (Membranes + [³H][bAla8]-NKA(4-10) ± unlabeled ligand) Membrane_Prep->Incubation Separation 3. Separation of Bound and Free Ligand (Rapid filtration through glass fiber filters) Incubation->Separation Washing 4. Washing (Removal of non-specifically bound radioligand) Separation->Washing Quantification 5. Quantification of Bound Radioactivity (Liquid scintillation counting) Washing->Quantification Analysis 6. Data Analysis (Calculation of Kd, Ki, and Bmax) Quantification->Analysis

Caption: General workflow for a radioligand binding assay to characterize the interaction of [bAla8]-Neurokinin A(4-10) with the NK2 receptor.

Materials and Reagents:

  • Hamster urinary bladder tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors, MgCl2, and BSA)

  • [3H][bAla8]-Neurokinin A-(4-10) (radioligand)

  • Unlabeled [bAla8]-Neurokinin A(4-10) and other competing ligands

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen hamster urinary bladder tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove debris, and then centrifuge the supernatant at a high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of [3H][bAla8]-Neurokinin A-(4-10). For competition binding experiments, include a range of concentrations of unlabeled [bAla8]-Neurokinin A(4-10) or other test compounds. To determine non-specific binding, use a high concentration of an unlabeled NK2 receptor ligand.

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine the Kd and Bmax. For competition binding experiments, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50, which can then be converted to the Ki using the Cheng-Prusoff equation.

Conclusion

[bAla8]-Neurokinin A(4-10) remains a valuable tool for investigating the physiological and pathological roles of the NK2 receptor. This guide provides a centralized resource of its known quantitative properties and outlines the fundamental experimental procedures for its synthesis and characterization. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual representation of the key processes involved. While the absence of a high-resolution 3D structure presents a limitation, the accumulated pharmacological data offers a solid foundation for future research, including the rational design of novel NK2 receptor modulators for therapeutic applications.

References

Endogenous Ligands for the Neurokinin-2 Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands for the neurokinin-2 (NK2) receptor, a key target in various physiological processes and a focal point for drug discovery. This document details the binding affinities and functional potencies of these ligands, outlines the experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to the Neurokinin-2 Receptor and its Endogenous Ligands

The neurokinin-2 (NK2) receptor is a G protein-coupled receptor (GPCR) belonging to the tachykinin receptor family. It is preferentially activated by the tachykinin peptide neurokinin A (NKA). The NK2 receptor is widely expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts, as well as in the central nervous system. Its activation is implicated in a range of physiological responses, including smooth muscle contraction, inflammation, and nociception.

While Neurokinin A is the primary endogenous agonist, other tachykinin peptides can also bind to and activate the NK2 receptor, albeit with varying affinities and potencies. These include N-terminally extended forms of NKA, such as Neuropeptide K (NPK) and Neuropeptide gamma (NPγ), as well as other tachykinins like Neurokinin B (NKB), Substance P (SP), and Hemokinin-1. Understanding the interactions of these endogenous ligands with the NK2 receptor is crucial for elucidating its physiological roles and for the rational design of therapeutic agents.

Quantitative Data on Endogenous Ligand Interactions with the Human NK2 Receptor

The binding affinity (Ki) and functional potency (EC50/pEC50/pD2) of endogenous tachykinins at the human NK2 receptor have been characterized in various studies. The following tables summarize the available quantitative data to facilitate comparison. It is important to note that values can vary between studies due to different experimental conditions, cell types, and assay methodologies.

LigandBinding Affinity (Ki) [nM]Assay TypeCell Line/TissueReference
Neurokinin A (NKA) 2.25Radioligand Binding ([¹²⁵I]-NKA)CHO cells[1]
Neuropeptide K (NPK) ----
Neuropeptide γ (NPγ) ----
Neurokinin B (NKB) ----
Substance P (SP) 1400Radioligand Binding ([¹²⁵I]-NKA)CHO cells[2]
Hemokinin-1 560Radioligand Binding ([¹²⁵I]-NKA)CHO cells[2]

Table 1: Binding Affinities of Endogenous Ligands for the Human NK2 Receptor. Note: A hyphen (-) indicates that no specific Ki value was found in the conducted search.

LigandFunctional Potency (EC50/pEC50/pD2)Assay TypeCell Line/TissueReference
Neurokinin A (NKA) EC50: 4.9 nMContraction AssayHuman Colonic Muscle[3]
pEC50: 9.27Calcium MobilizationCHO cells[1]
Neuropeptide K (NPK) Equipotent to NKAPI Turnover/ContractionHamster Urinary Bladder
Neuropeptide γ (NPγ) pD2: 8.6Contraction AssayHuman Bronchus[4]
Neurokinin B (NKB) EC50: 5.3 nMContraction AssayHuman Colonic Muscle[3]
Substance P (SP) EC50: 160 nMContraction AssayHuman Colonic Muscle[3]
~150-fold less potent than NKACalcium MobilizationCHO cells[1]
Hemokinin-1 Full agonistVarious isolated bioassaysVarious tissues[2]

Table 2: Functional Potencies of Endogenous Ligands at the Human NK2 Receptor. Note: pD2 is the negative logarithm of the EC50 value.

Signaling Pathways of the Neurokinin-2 Receptor

Activation of the NK2 receptor by its endogenous ligands primarily initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

NK2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Endogenous Ligand (e.g., Neurokinin A) NK2R NK2 Receptor Ligand->NK2R Gq Gq Protein NK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates CellularResponse Cellular Response (e.g., Muscle Contraction) PKC->CellularResponse phosphorylates targets leading to

Figure 1: NK2 Receptor Gq Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of ligand-receptor interactions. Below are representative protocols for key experiments used to study endogenous ligands of the NK2 receptor.

Radioligand Binding Assay

This assay measures the affinity of a ligand for the NK2 receptor by quantifying the displacement of a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis MembranePrep Prepare cell membranes expressing NK2 receptors (e.g., from CHO-NK2R cells) Incubate Incubate membranes with radioligand and varying concentrations of unlabeled ligand MembranePrep->Incubate Radioligand Prepare radioligand solution (e.g., [¹²⁵I]-NKA) Radioligand->Incubate Competitor Prepare serial dilutions of unlabeled endogenous ligand Competitor->Incubate Filter Separate bound from free radioligand by rapid vacuum filtration (e.g., through GF/C filters) Incubate->Filter Count Quantify radioactivity on filters using a gamma counter Filter->Count Analyze Analyze data to determine IC50 and calculate Ki Count->Analyze

Figure 2: Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

      • 50 µL of unlabeled endogenous ligand at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding. For non-specific binding, use a high concentration of a known NK2 receptor ligand (e.g., 1 µM NKA).

      • 50 µL of radioligand (e.g., [¹²⁵I]-Neurokinin A) at a concentration close to its Kd (e.g., 0.1 nM).

      • 100 µL of the prepared cell membrane suspension (containing a predetermined amount of protein, e.g., 10-20 µg).

    • Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to reach equilibrium.[5]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following NK2 receptor activation.

Detailed Methodology:

  • Cell Preparation:

    • Seed cells stably expressing the human NK2 receptor (e.g., HEK293 or CHO cells) into a 96-well black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) dissolved in the salt solution, often containing an anion-transport inhibitor like probenecid to prevent dye leakage.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 30-60 minutes).

    • Wash the cells to remove excess extracellular dye.

  • Assay Performance:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the endogenous ligand at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the ligand.

    • Plot the peak fluorescence response against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of the ligand that produces 50% of the maximal response).

Inositol Phosphate Accumulation Assay

This functional assay quantifies the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, following NK2 receptor stimulation.

Detailed Methodology:

  • Cell Labeling:

    • Seed cells expressing the human NK2 receptor into multi-well plates.

    • Incubate the cells overnight in an inositol-free medium supplemented with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Ligand Stimulation:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Add the endogenous ligand at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Extraction and Separation of Inositol Phosphates:

    • Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

    • Neutralize the cell extracts.

    • Separate the [³H]-inositol phosphates from other radiolabeled compounds using anion-exchange chromatography (e.g., Dowex columns).

  • Quantification and Data Analysis:

    • Quantify the amount of [³H]-inositol phosphates in the eluates using liquid scintillation counting.

    • Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This guide has provided a detailed overview of the endogenous ligands for the neurokinin-2 receptor, presenting quantitative data on their binding and functional characteristics. The outlined experimental protocols offer a foundation for researchers to design and execute studies aimed at further characterizing these interactions. The visualization of the primary signaling pathway and a typical experimental workflow serves to enhance the understanding of the molecular mechanisms underlying NK2 receptor function. A thorough comprehension of these endogenous ligand interactions is paramount for the continued exploration of the NK2 receptor as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with [bAla8]-Neurokinin A(4-10)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[bAla8]-Neurokinin A(4-10), a potent and selective tachykinin NK2 receptor agonist, serves as a critical tool for in vivo pharmacological research.[1][2] Its utility lies in the targeted investigation of the physiological and pathophysiological roles of the NK2 receptor, which is predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[3] These application notes provide detailed protocols for in vivo experiments utilizing [bAla8]-Neurokinin A(4-10) to study its effects on bladder contraction, bronchospasm, and colonic motility. The accompanying data summaries and signaling pathway diagrams offer a comprehensive resource for researchers in physiology, pharmacology, and drug development.

Introduction

Tachykinins, a family of neuropeptides, play a significant role in a variety of biological processes, including smooth muscle contraction, inflammation, and nociception.[4] Neurokinin A (NKA) is an endogenous ligand for the three known tachykinin receptors (NK1, NK2, and NK3), with a preferential affinity for the NK2 receptor.[5] The synthetic analog, [bAla8]-Neurokinin A(4-10), exhibits enhanced selectivity for the NK2 receptor, making it an invaluable pharmacological tool for elucidating the specific functions of this receptor subtype in living organisms.[1][2] In vivo studies with this agonist have been instrumental in characterizing the role of NK2 receptors in visceral functions.[1][6]

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C35H56N8O10S
Molecular Weight 780.93 g/mol
Sequence H-Asp-Ser-Phe-Val-β-Ala-Leu-Met-NH2
CAS Number 122063-01-8
Appearance White to off-white powder
Solubility Soluble in water or saline.[6][7][8] For intravenous administration, dissolve in sterile saline.
Storage Store at -20°C. For long-term storage, desiccate.

In Vivo Applications and Experimental Protocols

Induction of Bladder Contraction in Anesthetized Rats

This protocol details the in vivo assessment of [bAla8]-Neurokinin A(4-10)-induced bladder contraction in anesthetized rats, a model for studying the role of NK2 receptors in urinary bladder motility.[1][2]

Experimental Workflow:

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis animal_prep Anesthetize rat (e.g., urethane) cannulation Cannulate jugular vein (for drug administration) and carotid artery (for blood pressure) animal_prep->cannulation bladder_prep Expose and cannulate the urinary bladder cannulation->bladder_prep baseline Record baseline intravesical pressure bladder_prep->baseline administer Administer [bAla8]-NKA(4-10) intravenously baseline->administer record Record changes in intravesical pressure administer->record quantify Quantify the amplitude and duration of bladder contractions record->quantify dose_response Generate dose-response curves quantify->dose_response

Caption: Workflow for in vivo bladder contraction assay.

Detailed Protocol:

  • Animal Preparation:

    • Anesthetize male Wistar rats (250-300g) with urethane (1.2 g/kg, i.p.).

    • Cannulate the jugular vein for intravenous administration of compounds and the carotid artery to monitor blood pressure.

    • Make a midline abdominal incision to expose the urinary bladder.

    • Insert a catheter into the bladder dome and secure it with a ligature for the measurement of intravesical pressure.

  • Experimental Procedure:

    • Connect the bladder catheter to a pressure transducer to record intravesical pressure.

    • Allow the animal to stabilize and record a stable baseline pressure.

    • Administer [bAla8]-Neurokinin A(4-10) intravenously at doses ranging from 0.1 to 10 nmol/kg.

    • Continuously record the intravesical pressure to measure bladder contractions.

  • Data Analysis:

    • Measure the peak increase in intravesical pressure (amplitude of contraction) and the duration of the response.

    • Construct a dose-response curve to determine the potency (ED50) of [bAla8]-Neurokinin A(4-10).

Quantitative Data Summary:

AgonistAnimal ModelRoute of AdministrationDose RangeObserved EffectReference
[bAla8]-NKA(4-10)RatIntravenous0.1 - 10 nmol/kgDose-dependent increase in intravesical pressure[9]
[bAla8]-NKA(4-10)Rat, Guinea PigIntravesicalµM concentrationsFacilitation of reflex micturition, reduced bladder capacity[10][11]
Induction of Bronchospasm in Anesthetized Guinea Pigs

This protocol describes the induction and measurement of bronchospasm in anesthetized guinea pigs following the administration of [bAla8]-Neurokinin A(4-10), a model to investigate the role of NK2 receptors in airway constriction.[1][12]

Experimental Workflow:

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis animal_prep Anesthetize guinea pig tracheostomy Perform tracheostomy and connect to a ventilator animal_prep->tracheostomy cannulation Cannulate jugular vein for drug administration tracheostomy->cannulation baseline Record baseline pulmonary insufflation pressure cannulation->baseline administer Administer [bAla8]-NKA(4-10) intravenously baseline->administer record Record increase in insufflation pressure administer->record quantify Quantify the peak increase in pressure record->quantify dose_response Generate dose-response curves quantify->dose_response

Caption: Workflow for in vivo bronchospasm assay.

Detailed Protocol:

  • Animal Preparation:

    • Anesthetize male Dunkin-Hartley guinea pigs (300-400g).

    • Perform a tracheostomy and connect the animal to a small animal ventilator.

    • Cannulate the jugular vein for intravenous drug administration.

  • Experimental Procedure:

    • Monitor pulmonary insufflation pressure as an index of bronchoconstriction.

    • After establishing a stable baseline, administer [bAla8]-Neurokinin A(4-10) intravenously.

    • Record the increase in pulmonary insufflation pressure.

  • Data Analysis:

    • Measure the peak increase in pulmonary insufflation pressure from baseline.

    • Construct a dose-response curve to evaluate the bronchoconstrictor effect.

Quantitative Data Summary:

AgonistAnimal ModelRoute of AdministrationObserved EffectReference
[bAla8]-NKA(4-10)Guinea PigIntravenousPotent bronchoconstriction[1][12]
[bAla8]-NKA(4-10)Guinea PigIntravenousMore potent than Neurokinin A in inducing bronchoconstriction[2]
Assessment of Colonic Motility in Anesthetized Rats

This protocol outlines the in vivo measurement of colonic motility in response to [bAla8]-Neurokinin A(4-10) in anesthetized rats, a model relevant for studying gut motility disorders.[2][13]

Experimental Workflow:

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis animal_prep Anesthetize rat cannulation Cannulate jugular vein animal_prep->cannulation colonic_prep Insert a balloon catheter into the distal colon cannulation->colonic_prep baseline Record baseline intracolonic pressure colonic_prep->baseline administer Administer [bAla8]-NKA(4-10) intravenously baseline->administer record Record changes in intracolonic pressure administer->record quantify Analyze the frequency and amplitude of colonic contractions record->quantify

Caption: Workflow for in vivo colonic motility assay.

Detailed Protocol:

  • Animal Preparation:

    • Anesthetize male Wistar rats.

    • Cannulate the jugular vein for intravenous drug delivery.

    • Gently insert a small, saline-filled balloon catheter into the distal colon via the anus.

  • Experimental Procedure:

    • Connect the catheter to a pressure transducer to monitor intracolonic pressure.

    • Record a stable baseline of spontaneous colonic motility.

    • Administer [bAla8]-Neurokinin A(4-10) intravenously (e.g., 10 nmol/kg).[2]

    • Record the resulting changes in the frequency and amplitude of colonic contractions.

  • Data Analysis:

    • Quantify the motility index (e.g., area under the curve of the pressure recording) before and after drug administration.

    • Compare the effects of [bAla8]-Neurokinin A(4-10) in normal and experimentally inflamed colons.

Quantitative Data Summary:

AgonistAnimal ModelRoute of AdministrationDoseObserved Effect in Inflamed ColonReference
[bAla8]-NKA(4-10)RatIntravenous10 nmol/kgInduces colonic contractions; effect is inhibited by atropine and hexamethonium after L-NAME pretreatment, suggesting enhancement of cholinergic transmission.[2][13]

Signaling Pathway

Activation of the NK2 receptor by [bAla8]-Neurokinin A(4-10) initiates a cascade of intracellular events primarily through G-protein coupling.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response agonist [bAla8]-NKA(4-10) receptor NK2 Receptor agonist->receptor gq Gq/11 receptor->gq gs Gs receptor->gs plc Phospholipase C (PLC) gq->plc ac Adenylyl Cyclase gs->ac pip2 PIP2 plc->pip2 atp ATP ac->atp ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca Ca2+ release ip3->ca pkc PKC Activation dag->pkc response Smooth Muscle Contraction, Inflammation, Neurotransmission ca->response pkc->response camp cAMP atp->camp conversion camp->response

Caption: NK2 receptor signaling pathway.

Upon binding of [bAla8]-Neurokinin A(4-10), the NK2 receptor couples to Gq/11 and Gs proteins.[14] The Gq/11 pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These second messengers ultimately lead to various cellular responses, including smooth muscle contraction.[3]

Conclusion

[bAla8]-Neurokinin A(4-10) is a specific and potent tool for the in vivo investigation of NK2 receptor function. The detailed protocols and data provided herein offer a foundation for researchers to explore the role of this receptor in various physiological and pathological conditions, thereby facilitating the development of novel therapeutic agents targeting the tachykinin system. Careful adherence to these experimental guidelines will ensure the generation of robust and reproducible data.

References

Preparing [bAla8]-Neurokinin A(4-10) for Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[bAla8]-Neurokinin A(4-10), a synthetic peptide analogue of Neurokinin A, is a potent and selective agonist for the Neurokinin 2 (NK2) receptor.[1][2][3][4] This document provides detailed application notes and protocols for the preparation of [bAla8]-Neurokinin A(4-10) for in vitro and in vivo experimental use, with a focus on administration via injection. The following sections outline the necessary information regarding the chemical and physical properties of this peptide, along with step-by-step instructions for its storage, reconstitution, and preparation for experimental assays.

Chemical and Physical Properties

[bAla8]-Neurokinin A(4-10) is a lyophilized white to off-white solid.[2] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Molecular Weight 780.93 g/mol [2]
Molecular Formula C35H56N8O10S[2]
Purity ≥96% by HPLC
EC50 4.8 nM (for increasing intracellular Ca2+ levels)[1]
pD2 6.91

Storage and Stability

Proper storage of [bAla8]-Neurokinin A(4-10) is crucial to maintain its stability and biological activity.

  • Lyophilized Powder: The lyophilized peptide should be stored desiccated at -20°C.[5] Under these conditions, it is stable for up to 3 years.[3]

  • Reconstituted Solutions: Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C. Stock solutions are stable for up to 3 months at -20°C.[1] In solvent, it can be stored at -80°C for up to 1 year.[3]

Reconstitution of Lyophilized Peptide

The initial step in preparing [bAla8]-Neurokinin A(4-10) for injection is the reconstitution of the lyophilized powder. This process should be performed in a sterile environment using aseptic techniques to prevent contamination.

Recommended Solvents

The choice of solvent depends on the intended application (in vitro vs. in vivo) and the desired concentration.

  • For In Vitro Studies (Stock Solutions):

    • Dimethyl sulfoxide (DMSO): [bAla8]-Neurokinin A(4-10) is soluble in DMSO at concentrations of ≥ 100 mg/mL (128.05 mM).[2] It is important to use newly opened, anhydrous DMSO as it is hygroscopic.[2]

    • 30% Acetonitrile / Sterile Water: The peptide is soluble to 0.67 mg/ml in a solution of 30% acetonitrile in sterile water.[6]

  • For In Vivo Injections:

    • Sterile Water or Saline: For direct in vivo administration, the peptide can be solubilized in sterile water or a sterile isotonic saline solution (e.g., 0.9% NaCl).[7] If a stock solution in DMSO is prepared first, it must be further diluted in an aqueous vehicle suitable for injection to a final DMSO concentration that is non-toxic to the animal model.

Reconstitution Protocol
  • Equilibration: Allow the vial of lyophilized peptide and the chosen solvent to reach room temperature before use.

  • Solvent Addition: Using a sterile syringe, slowly add the calculated volume of the desired solvent to the vial containing the peptide. To minimize foaming and potential denaturation, gently run the solvent down the side of the vial.

  • Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking. If necessary, brief sonication in a water bath or gentle warming to 37°C can aid in dissolution.[6]

  • Visual Inspection: The resulting solution should be clear and free of any particulate matter. If particulates are present, the solution may be passed through a 0.22 µm sterile filter.

Preparation for Injection (In Vivo Studies)

The following protocol details the preparation of [bAla8]-Neurokinin A(4-10) for intravenous injection in animal models such as rats.

Vehicle Selection

The preferred vehicle for intravenous injection is a sterile, isotonic solution.

  • Primary Vehicle: Sterile 0.9% saline is a commonly used and well-tolerated vehicle for intravenous administration of peptides.[7]

  • Alternative Vehicle: Sterile water can also be used.[7]

Protocol for Preparing Injection Solution

This protocol assumes the preparation of a 1 mg/mL stock solution, which can be further diluted to the desired final concentration for injection.

  • Reconstitute the Peptide: Following the protocol in section 3.2, reconstitute the lyophilized [bAla8]-Neurokinin A(4-10) in sterile water or 0.9% saline to a stock concentration of, for example, 1 mg/mL.

  • Dilution to Final Concentration: Based on the required dosage for the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration. For example, if a dose of 10 µg/kg is to be administered in a volume of 100 µL to a 250g rat, the final concentration of the injection solution would need to be 25 µg/mL.

  • Sterile Filtration (Recommended): To ensure the sterility of the final injection solution, it is recommended to filter it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage of Injection Solution: If not used immediately, the sterile injection solution should be stored at 2-8°C for short-term use or frozen at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vivo Administration

The following diagram illustrates a typical workflow for preparing and administering [bAla8]-Neurokinin A(4-10) in an in vivo setting.

G cluster_prep Preparation cluster_admin Administration reconstitute Reconstitute Lyophilized Peptide (Sterile Water or Saline) dilute Dilute to Final Injection Concentration reconstitute->dilute filter Sterile Filter (0.22 µm) dilute->filter load_syringe Load Sterile Syringe filter->load_syringe Prepared Solution inject Administer via Injection (e.g., Intravenous) load_syringe->inject G cluster_membrane Cell Membrane cluster_cytosol Cytosol bAla8 [bAla8]-Neurokinin A(4-10) NK2R NK2 Receptor bAla8->NK2R Binds Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cell_response PKC->Cell_response

References

Application Notes: [βAla⁸]-Neurokinin A(4-10) for Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

[βAla⁸]-Neurokinin A(4-10) is a potent and selective synthetic peptide agonist for the tachykinin NK2 receptor.[1] It is a derivative of Neurokinin A (NKA), a naturally occurring tachykinin neuropeptide. Due to its high selectivity for the NK2 receptor over NK1 and NK3 receptors, [βAla⁸]-NKA(4-10) serves as an invaluable tool for in vivo and in vitro studies aimed at elucidating the physiological and pathological roles of the NK2 receptor pathway.[1][2] This peptide has been instrumental in research concerning smooth muscle contraction, particularly in the urinary bladder, airways, and gastrointestinal tract.[3][4]

Key Biological Activities

  • Smooth Muscle Contraction: Induces potent contraction of smooth muscle tissues rich in NK2 receptors, such as the urinary bladder and bronchi.[1][3]

  • Selective NK2 Agonism: Exhibits high affinity for the NK2 receptor, with significantly lower activity at NK1 receptors, making it ideal for distinguishing receptor-specific effects.[1][2] For instance, it is highly active in producing bladder contraction (an NK2-mediated effect) but weakly active in inducing hypotension or plasma extravasation (NK1-mediated effects).[1]

Solubility and Preparation [βAla⁸]-Neurokinin A(4-10) is typically solubilized in sterile water or saline for in vivo administration.[4][5] For stock solutions, it is recommended to store the peptide desiccated at -20°C.

Dosage and Administration Data for Rodent Studies

The appropriate dosage of [βAla⁸]-NKA(4-10) is highly dependent on the administration route, the rodent species, and the specific biological system being investigated. The following tables summarize dosages reported in the literature.

Table 1: Intravenous (i.v.) Administration
SpeciesDosage RangeObserved EffectReference
RatNot specifiedIncreased bladder contractility and tone.[4]
Guinea Pig3 nmol/kgInduction of colonic contractions.[6]
Guinea PigNot specifiedPotent bronchospasm (airway constriction).[1][3]
Table 2: Intravesical Administration
SpeciesDosage RangeObserved EffectReference
RatµM concentrationsFacilitation of the micturition reflex; reduced bladder capacity and residual volume.[7]
Guinea PigµM concentrationsFacilitation of the micturition reflex; reduced bladder capacity.[7]
Table 3: Central Administration (Intracerebroventricular/Intrastriatal)
SpeciesDosage RangeAdministration RouteObserved EffectReference
Mouse0.06 to 1 µg/kgCentralAnxiogenic response in plus-maze behavior.[8]
Mouse0.05-5 ng/mouseIntrastriatalElicited contralateral turning behavior.[9]
Note: This study used [Nle¹⁰]-NKA(4-10), a different but related NK2 agonist, providing a relevant dosage estimate.

Visualized Pathways and Workflows

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist [βAla⁸]-NKA(4-10) NK2R NK2 Receptor (GPCR) Agonist->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER/SR (Ca²⁺ Store) IP3->Ca_Store Opens Channels Ca_Ion ↑ Intracellular Ca²⁺ Ca_Store->Ca_Ion Releases Effect Smooth Muscle Contraction Ca_Ion->Effect Induces

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A1 Anesthetize Rodent (e.g., Urethane) A2 Cannulate Jugular Vein (for i.v. administration) A1->A2 A3 Cannulate Carotid Artery (for blood pressure) A2->A3 A4 Insert Bladder Catheter (for pressure measurement) A3->A4 B1 Record Baseline Bladder Pressure A4->B1 B2 Administer Vehicle (Saline) B1->B2 B3 Administer [βAla⁸]-NKA(4-10) (Ascending Doses) B2->B3 C1 Continuously Record Bladder Pressure Data B3->C1 C2 Measure Peak Pressure and Contraction Frequency C1->C2 C3 Analyze Dose-Response Relationship C2->C3

Detailed Experimental Protocols

Protocol 1: Assessment of In Vivo Bladder Contractility in Anesthetized Rats

This protocol is adapted from methodologies used to assess the effects of NK2 receptor agonists on urinary bladder motility.[1][4]

1. Materials:

  • [βAla⁸]-Neurokinin A(4-10)

  • Urethane anesthetic

  • Sterile saline (0.9% NaCl)

  • Male Wistar rats (250-300g)

  • Polyethylene tubing (PE-50)

  • Pressure transducer and recording system

  • Infusion pump

2. Animal Preparation:

  • Anesthetize the rat with urethane (1.2 g/kg, subcutaneous or intraperitoneal injection).[4] Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Maintain the animal's body temperature at 37°C using a heating pad.

  • Cannulate the jugular vein with PE-50 tubing for intravenous drug administration.[4]

  • Open the abdomen via a midline incision and ligate the ureters distally.[4]

  • Insert a PE-50 catheter through a small incision at the apex of the bladder dome and secure it with a purse-string suture.[4]

  • Connect the bladder catheter to a pressure transducer and an infusion pump via a three-way tap to record intravesical pressure.[4]

3. Experimental Procedure:

  • Empty the bladder and then fill it with a volume of saline equivalent to 70% of its functional capacity to induce a sub-threshold pressure.[4]

  • Allow the bladder pressure to stabilize and record a baseline for 15-20 minutes.

  • Administer a bolus intravenous injection of saline (vehicle) and record any change in bladder pressure for 15 minutes.

  • Administer ascending doses of [βAla⁸]-NKA(4-10) intravenously. Allow bladder pressure to return to a stable baseline between doses.[4]

  • Continuously record the intravesical pressure throughout the experiment.

4. Data Analysis:

  • Measure the baseline pressure before each injection and the peak pressure achieved after administration.

  • Calculate the change in bladder pressure for each dose.

  • Plot the dose-response curve to determine parameters such as the effective dose (ED₅₀).

Protocol 2: Intracerebroventricular (ICV) Administration in Mice

This protocol provides a general method for ICV injection, a route used to study the central effects of [βAla⁸]-NKA(4-10).[8]

1. Materials:

  • [βAla⁸]-Neurokinin A(4-10)

  • Sterile artificial cerebrospinal fluid (aCSF) or saline

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Male C57BL/6 mice (20-25g)

2. Surgical Procedure:

  • Anesthetize the mouse and place it in a stereotaxic frame. Ensure the skull is level.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma landmark.

  • Drill a small hole over the target injection site. For the lateral ventricle, typical coordinates relative to bregma are: Antero-posterior (AP): -0.3 mm; Medio-lateral (ML): ±1.0 mm; Dorso-ventral (DV): -2.5 mm.

  • Slowly lower the injection needle to the target DV coordinate.

3. Injection Procedure:

  • Dissolve [βAla⁸]-NKA(4-10) in aCSF or saline to the desired concentration. Dosages for central administration can range from nanograms to micrograms per mouse.[8][9]

  • Infuse the desired volume (typically 1-2 µL) slowly over 1-2 minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.

  • Leave the needle in place for an additional 1-2 minutes to prevent backflow upon retraction.

  • Slowly withdraw the needle.

  • Suture the scalp incision.

  • Allow the animal to recover from anesthesia in a warm environment before proceeding with behavioral testing.

4. Post-Operative Care and Observation:

  • Monitor the animal for any signs of distress or adverse reactions.

  • Proceed with the planned behavioral or physiological assessments (e.g., elevated plus-maze, open field test).[8]

References

Application Notes and Protocols for [βAla8]-Neurokinin A(4-10) Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurokinin 2 (NK2) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is preferentially activated by the tachykinin peptide Neurokinin A (NKA). It is involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Consequently, the NK2 receptor is a significant target for drug discovery efforts aimed at treating conditions such as asthma, irritable bowel syndrome, and certain types of pain.

Radioligand binding assays are a fundamental tool for the characterization of receptor-ligand interactions and for the screening of novel compounds that target a specific receptor. This document provides a detailed protocol for a radioligand binding assay for the NK2 receptor using the selective, high-affinity radioligand [³H][βAla8]-Neurokinin A(4-10).

[βAla8]-Neurokinin A(4-10) is a potent and selective NK2 receptor agonist.[1][2] The tritiated form, [³H][βAla8]-Neurokinin A(4-10), has been shown to bind to a single class of high-affinity sites on hamster urinary bladder membranes with a dissociation constant (Kd) of 1.8 ± 0.2 nM and a maximum binding capacity (Bmax) of 139 ± 21 fmol/mg of protein.[3] Its high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it an excellent tool for studying this specific receptor subtype.[3]

Signaling Pathway

The NK2 receptor is a G protein-coupled receptor that, upon activation by an agonist such as Neurokinin A or [βAla8]-Neurokinin A(4-10), preferentially couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to various cellular responses.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK2R NK2 Receptor G_protein Gq Protein NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Ligand [βAla8]-NKA(4-10) or Neurokinin A Ligand->NK2R Binds

Figure 1: NK2 Receptor Signaling Pathway.

Experimental Protocol

This protocol is adapted from the characterization of [³H][βAla8]-Neurokinin A(4-10) and general radioligand binding assay procedures.[3][4]

Materials and Reagents
  • Radioligand: [³H][βAla8]-Neurokinin A(4-10)

  • Membrane Preparation: Hamster urinary bladder membranes or cells expressing the NK2 receptor.

  • Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • Non-specific Binding Control: A high concentration of a non-labeled NK2 receptor ligand (e.g., 10 µM (Nle¹⁰)-Neurokinin A (4-10)).

  • Test Compounds: Compounds to be evaluated for their affinity to the NK2 receptor.

  • Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Experimental Workflow

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffers, Radioligand, Compounds) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound wells) prepare_reagents->plate_setup add_components Add Components to Wells: 1. Buffer/Test Compound/Non-specific Ligand 2. [³H][βAla8]-NKA(4-10) 3. Membrane Preparation plate_setup->add_components incubate Incubate (e.g., 60 min at 27°C) add_components->incubate filtration Rapid Filtration (Separate bound from free radioligand) incubate->filtration wash Wash Filters with Ice-Cold Wash Buffer filtration->wash dry_filters Dry Filters wash->dry_filters add_scintillant Add Scintillation Cocktail dry_filters->add_scintillant count Count Radioactivity (Scintillation Counter) add_scintillant->count analyze Data Analysis (Calculate Specific Binding, IC₅₀, Ki) count->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.
Procedure

  • Membrane Preparation:

    • Homogenize tissue (e.g., hamster urinary bladder) or cells in an appropriate ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.

  • Assay Setup:

    • Perform the assay in a 96-well plate with a final volume of 200-250 µL per well.

    • Designate wells for:

      • Total Binding: Contains radioligand and membranes.

      • Non-specific Binding (NSB): Contains radioligand, membranes, and a saturating concentration of a non-labeled NK2 ligand.

      • Test Compound: Contains radioligand, membranes, and varying concentrations of the test compound.

  • Incubation:

    • To each well, add the components in the following order:

      • Assay buffer or the appropriate concentration of the test compound or the non-specific binding ligand.

      • [³H][βAla8]-Neurokinin A(4-10) at a concentration close to its Kd (e.g., 1-2 nM).

      • Diluted membrane preparation (e.g., 3-120 µg of protein per well, to be optimized).

    • Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes) at a controlled temperature (e.g., 27°C or 30°C).[4]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.3-0.5% PEI) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters multiple times (e.g., 4-9 times) with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting:

    • Dry the filters completely.

    • Place the dried filters into scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis
  • Specific Binding: Calculate the specific binding for each well by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of each well.

    • Specific Binding = Total Binding - Non-specific Binding

  • Competition Binding Analysis:

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation:

    • Calculate the inhibitory constant (Ki) of the test compound using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + ([L]/Kd))

      • Where:

        • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The following tables summarize the binding characteristics of [³H][βAla8]-Neurokinin A(4-10) and the inhibitory constants (Ki) of various compounds at the NK2 receptor, as determined by radioligand binding assays.

Table 1: Binding Properties of [³H][βAla8]-Neurokinin A(4-10) in Hamster Urinary Bladder Membranes [3]

ParameterValue
Kd (Dissociation Constant) 1.8 ± 0.2 nM
Bmax (Maximum Binding Capacity) 139 ± 21 fmol/mg protein

Table 2: Ki Values of Tachykinin Receptor Ligands for the NK2 Receptor [3]

CompoundKi (nM)Compound Class
Neurokinin A0.4 ± 0.1NK2 Agonist
MEN 106270.36 ± 0.02NK2 Antagonist
SR 489682.5 ± 0.9NK2 Antagonist
[βAla8]Neurokinin A-(4-10)1.9 ± 0.36NK2 Agonist
L 6598773.05 ± 0.1NK2 Agonist
MEN 103767900 ± 400NK2 Antagonist

Conclusion

The [³H][βAla8]-Neurokinin A(4-10) radioligand binding assay provides a robust and reliable method for the characterization of the NK2 receptor and for the screening and evaluation of novel compounds targeting this receptor. The high affinity and selectivity of this radioligand ensure sensitive and accurate determination of ligand binding properties, which is crucial for the development of new therapeutics for NK2 receptor-mediated diseases. Adherence to a detailed and well-controlled protocol is essential for obtaining reproducible and meaningful data.

References

Application Notes and Protocols for Studying Airway Hyperreactivity with [βAla8]-Neurokinin A(4-10)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Airway hyperreactivity (AHR) is a hallmark of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. Tachykinins, such as Neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of AHR. They are released from sensory nerve endings in the airways and exert their effects through activation of neurokinin receptors. The NK2 receptor subtype, in particular, is predominantly involved in airway smooth muscle contraction.

[βAla8]-Neurokinin A(4-10) is a potent and selective synthetic agonist for the tachykinin NK2 receptor.[1][2][3] Its high selectivity makes it an invaluable tool for elucidating the specific role of NK2 receptor activation in mediating airway smooth muscle contraction and hyperreactivity, independent of NK1 and NK3 receptor effects. These application notes provide detailed protocols for utilizing [βAla8]-Neurokinin A(4-10) in both in vivo and in vitro models of airway hyperreactivity.

Data Presentation

Table 1: Binding Affinity of [βAla8]-Neurokinin A(4-10) and Related Ligands at the NK2 Receptor
LigandPreparationKd (nM)Bmax (fmol/mg protein)Ki (nM)
[3H][βAla8]-Neurokinin A(4-10)Hamster urinary bladder membranes1.8 ± 0.2139 ± 21-
[βAla8]-Neurokinin A(4-10)Hamster urinary bladder membranes--1.9 ± 0.36
Neurokinin AHamster urinary bladder membranes--0.4 ± 0.1
MEN 10627 (NK2 Antagonist)Hamster urinary bladder membranes--0.36 ± 0.02
SR 48968 (NK2 Antagonist)Hamster urinary bladder membranes--2.5 ± 0.9

Data compiled from literature.[4]

Table 2: Functional Potency of [βAla8]-Neurokinin A(4-10) and Antagonism by NK2 Receptor Antagonists
PreparationAgonistpD2AntagonistpA2
Guinea Pig Trachea[βAla8]-Neurokinin A(4-10)8.3 ± 0.6--
Guinea Pig TracheaNeurokinin A8.1 ± 0.1--
Guinea Pig Main Bronchi[βAla8]-Neurokinin A(4-10)-SR 48968-
Guinea Pig Main BronchiNeurokinin A-SR 48968-

pD2 is the negative logarithm of the EC50 value. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. Data compiled from literature.[5]

Signaling Pathway

Activation of the NK2 receptor by [βAla8]-Neurokinin A(4-10) on airway smooth muscle cells initiates a well-defined signaling cascade. The receptor is coupled to the Gq alpha subunit of a heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels lead to the activation of calmodulin and subsequently myosin light chain kinase, resulting in smooth muscle contraction and bronchoconstriction.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ala8_NKA [βAla8]-Neurokinin A(4-10) NK2R NK2 Receptor Ala8_NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor on Ca2 Ca²⁺ SR->Ca2 Releases Contraction Airway Smooth Muscle Contraction Ca2->Contraction Initiates

NK2 Receptor Signaling Pathway.

Experimental Protocols

In Vivo Bronchoconstriction in Anesthetized Guinea Pigs

This protocol assesses the ability of [βAla8]-Neurokinin A(4-10) to induce bronchoconstriction in a living animal model, a key feature of airway hyperreactivity.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Urethane anesthesia

  • Tracheal cannula

  • Jugular vein cannula

  • Ventilator

  • Pressure transducer

  • Data acquisition system

  • [βAla8]-Neurokinin A(4-10)

  • Saline (vehicle)

  • NK2 receptor antagonist (e.g., SR 48968 or MEN 10627) (optional)

Procedure:

  • Anesthetize the guinea pig with urethane.

  • Perform a tracheostomy and insert a cannula into the trachea. Connect the cannula to a small animal ventilator.

  • Cannulate the jugular vein for intravenous administration of compounds.

  • Monitor intratracheal pressure using a pressure transducer connected to the side arm of the tracheal cannula.

  • Allow the animal to stabilize for a period of 15-20 minutes.

  • Administer a bolus intravenous injection of [βAla8]-Neurokinin A(4-10) at increasing doses.

  • Record the peak increase in intratracheal pressure as an index of bronchoconstriction.

  • (Optional) To test the effect of an antagonist, administer the NK2 receptor antagonist intravenously 10-15 minutes prior to the [βAla8]-Neurokinin A(4-10) challenge.

  • At the end of the experiment, euthanize the animal via an overdose of anesthetic.

InVivo_Workflow Start Start Anesthetize Anesthetize Guinea Pig Start->Anesthetize Cannulate Tracheal & Jugular Vein Cannulation Anesthetize->Cannulate Ventilate Connect to Ventilator & Pressure Transducer Cannulate->Ventilate Stabilize Stabilization Period (15-20 min) Ventilate->Stabilize Administer Administer [βAla8]-NKA(4-10) (i.v. bolus) Stabilize->Administer Record Record Intratracheal Pressure Administer->Record Analyze Analyze Bronchoconstrictor Response Record->Analyze End End Analyze->End

In Vivo Bronchoconstriction Workflow.
In Vitro Isolated Guinea Pig Tracheal Ring Contraction

This protocol allows for the direct measurement of airway smooth muscle contraction in response to [βAla8]-Neurokinin A(4-10) in an isolated tissue preparation, removing systemic influences.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Krebs-Henseleit solution

  • Isolated organ bath system with force-displacement transducers

  • 95% O2 / 5% CO2 gas mixture

  • [βAla8]-Neurokinin A(4-10)

  • Acetylcholine (for viability check)

  • NK2 receptor antagonist (e.g., SR 48968 or MEN 10627) (optional)

Procedure:

  • Euthanize a guinea pig and excise the trachea.

  • Immediately place the trachea in ice-cold Krebs-Henseleit solution.

  • Carefully dissect the trachea into rings, each 2-3 cartilage rings in width.

  • Suspend each tracheal ring in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Apply an optimal resting tension to the rings and allow them to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Perform a viability test by contracting the tissues with a submaximal concentration of acetylcholine. Wash the tissues and allow them to return to baseline.

  • Construct a cumulative concentration-response curve to [βAla8]-Neurokinin A(4-10) by adding the agonist in a stepwise manner.

  • Record the isometric contraction using a force-displacement transducer.

  • (Optional) To test the effect of an antagonist, incubate the tracheal rings with the NK2 receptor antagonist for a predetermined period before constructing the [βAla8]-Neurokinin A(4-10) concentration-response curve.

  • At the end of the experiment, wash out the agonist and perform a final maximal contraction with acetylcholine to normalize the data.

InVitro_Workflow Start Start Dissect Dissect Guinea Pig Tracheal Rings Start->Dissect Mount Mount Rings in Organ Bath Dissect->Mount Equilibrate Equilibration & Tensioning (60 min) Mount->Equilibrate Viability Viability Test (Acetylcholine) Equilibrate->Viability Administer Cumulative Addition of [βAla8]-NKA(4-10) Viability->Administer Record Record Isometric Contraction Administer->Record Analyze Analyze Concentration- Response Curve Record->Analyze End End Analyze->End

References

Application Notes and Protocols: [bAla8]-Neurokinin A(4-10) for the Study of Visceral Hypersensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, characterized by an increased perception of pain from internal organs in response to normal or mild stimuli, is a key pathophysiological mechanism in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1] Tachykinins, such as Neurokinin A (NKA) and Substance P, and their corresponding receptors (NK1, NK2, NK3) are significantly involved in mediating visceral sensation and pain.[1] The Neurokinin 2 (NK2) receptor, in particular, plays a crucial role in intestinal motor function, inflammation, and visceral sensitivity.[2][3]

[bAla8]-Neurokinin A(4-10) is a potent and selective peptide agonist for the NK2 receptor.[4] This selectivity makes it an invaluable pharmacological tool for researchers studying the specific role of the NK2 receptor in the mechanisms of visceral hypersensitivity. By activating NK2 receptors, [bAla8]-Neurokinin A(4-10) can be used to induce or modulate visceral pain responses in preclinical animal models, allowing for the investigation of underlying signaling pathways and the screening of potential therapeutic agents, such as NK2 receptor antagonists.[2][5]

Mechanism of Action & Signaling Pathway

[bAla8]-Neurokinin A(4-10) selectively binds to and activates the NK2 receptor, a G-protein coupled receptor (GPCR). In the context of visceral sensation, these receptors are located on various cells, including primary afferent neurons that transmit pain signals from the gut to the central nervous system.[2] Activation of the NK2 receptor initiates a downstream signaling cascade, leading to neuronal depolarization and sensitization, which manifests as an exaggerated pain response to stimuli like colorectal distension. Blockade of these receptors is a viable strategy for reducing painful symptoms associated with altered bowel habits.[2]

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling Ligand [bAla8]-Neurokinin A(4-10) NK2R NK2 Receptor (GPCR) Ligand->NK2R Binds G_Protein Gq/11 Protein NK2R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC PKC Activation DAG->PKC Activates Sensitization Neuronal Sensitization & Pain Signal Ca_Release->Sensitization PKC->Sensitization Experimental_Workflow cluster_prep Phase 1: Preparation & Acclimation cluster_exp Phase 2: Experiment Day cluster_analysis Phase 3: Data Collection & Analysis A1 Animal Acclimation (1 week) A2 Optional: Induce Hypersensitivity (e.g., DSS Model) A1->A2 A3 Habituation to Restrainers (30-60 min/day for 3 days) A2->A3 B1 Administer [bAla8]-NKA(4-10) or Vehicle (i.p. or i.v.) A3->B1 Start Experiment B2 Wait for Onset of Action (e.g., 15-30 min) B1->B2 B3 Insert Balloon Catheter (lubricated, ~6 cm intra-anally) B2->B3 B4 Perform Phasic Colorectal Distension (CRD) (e.g., 20, 40, 60, 80 mmHg for 20s) B3->B4 C1 Observe & Score AWR during each distension B4->C1 Record Data C2 Calculate Mean AWR Score for each pressure level C1->C2 C3 Statistical Analysis (e.g., ANOVA) C2->C3

References

Application Notes and Protocols for MEN 10210 in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEN 10210 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. The NK1 receptor is the primary receptor for Substance P (SP), a neuropeptide involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Isolated organ bath experiments are a fundamental tool in pharmacology for characterizing the activity of compounds like MEN 10210 on specific tissues in a controlled ex vivo environment.

These application notes provide a detailed protocol for utilizing MEN 10210 in isolated organ bath experiments, specifically focusing on its ability to antagonize Substance P-induced smooth muscle contraction. The guinea pig ileum is a classic and robust model for studying NK1 receptor-mediated responses.

Mechanism of Action: Tachykinin NK1 Receptor Signaling

Substance P, upon binding to the G-protein coupled NK1 receptor, initiates a signaling cascade that leads to smooth muscle contraction. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

MEN 10210, as a competitive antagonist, binds to the NK1 receptor and prevents Substance P from binding, thereby inhibiting this signaling cascade and the subsequent smooth muscle contraction.

Signaling Pathway of Substance P-induced Smooth Muscle Contraction

SP_Signal_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates MEN10210 MEN 10210 MEN10210->NK1R Blocks SR Sarcoplasmic Reticulum IP3->SR Acts on Ca2_release Ca²⁺ Release SR->Ca2_release CaM Calmodulin (CaM) Ca2_release->CaM Activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin Myosin-LC MLCK->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Contraction Myosin_P->Contraction Leads to Organ_Bath_Workflow A Tissue Preparation (Guinea Pig Ileum) B Mounting in Organ Bath A->B C Equilibration (60 min, 37°C, Carbogen) B->C D Initial Agonist CRC (Substance P) C->D E Washout D->E F Incubation with MEN 10210 (30 min) E->F G Second Agonist CRC (Substance P in presence of MEN 10210) F->G H Repeat with different MEN 10210 concentrations G->H H->E Yes I Data Analysis (Schild Plot) H->I No

Application Notes and Protocols for Calcium Imaging with [βAla8]-Neurokinin A(4-10) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[βAla8]-Neurokinin A(4-10) is a potent and selective agonist for the neurokinin 2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] The NK2 receptor is primarily coupled to the Gq signaling pathway. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium mobilization can be readily monitored using fluorescent calcium indicators, providing a robust method for studying NK2 receptor activation in a high-throughput format.

These application notes provide a comprehensive guide for utilizing [βAla8]-Neurokinin A(4-10) to perform calcium imaging experiments in cell culture, a valuable tool for drug discovery and pharmacological research.

Signaling Pathway of [βAla8]-Neurokinin A(4-10)

The activation of the NK2 receptor by [βAla8]-Neurokinin A(4-10) initiates a well-defined signaling cascade leading to an increase in intracellular calcium.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum bAla8_NKA [βAla8]-Neurokinin A(4-10) NK2R NK2 Receptor bAla8_NKA->NK2R binds Gq Gq protein NK2R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_store->Ca_release releases Calcium_Imaging_Workflow Start Start Cell_Seeding Seed cells into microplate (24-48h prior to assay) Start->Cell_Seeding Dye_Loading Load cells with Fluo-4 AM (30-60 min incubation) Cell_Seeding->Dye_Loading Wash Wash cells to remove extracellular dye (optional) Dye_Loading->Wash Baseline_Reading Measure baseline fluorescence (kinetic read) Wash->Baseline_Reading Agonist_Addition Add [βAla8]-Neurokinin A(4-10) Baseline_Reading->Agonist_Addition Signal_Detection Measure fluorescence change (kinetic read) Agonist_Addition->Signal_Detection Data_Analysis Analyze data and calculate EC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

[bAla8]-Neurokinin A(4-10) solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of [bAla8]-Neurokinin A(4-10). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is [bAla8]-Neurokinin A(4-10) and what is its primary mechanism of action?

[bAla8]-Neurokinin A(4-10) is a potent and selective agonist for the neurokinin 2 (NK2) receptor, a member of the tachykinin receptor family.[1][2][3] The NK2 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 and Gs proteins. This leads to the stimulation of phospholipase C, resulting in an increase in intracellular calcium levels, and can also modulate cyclic AMP (cAMP) levels.[1][4] These signaling pathways are involved in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1][5][6]

Q2: How should I store the lyophilized [bAla8]-Neurokinin A(4-10) powder?

The lyophilized powder is hygroscopic and should be stored desiccated at -20°C for long-term storage (up to several years).[7][8] For shorter periods, some suppliers suggest that storage at -20°C for one year or at -80°C for two years is acceptable.[7] Always refer to the manufacturer's specific recommendations provided on the product datasheet.

Q3: How do I reconstitute lyophilized [bAla8]-Neurokinin A(4-10)?

Reconstitution should be performed using an appropriate solvent based on your experimental needs. It is crucial to ensure the peptide is fully dissolved before use. For detailed steps, please refer to the Experimental Protocols section.

Q4: What is the stability of [bAla8]-Neurokinin A(4-10) in solution?

Once reconstituted, the stability of the peptide solution depends on the storage temperature. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[8]

Troubleshooting Guides

Solubility Issues

Problem: The peptide is not dissolving completely in my chosen solvent.

Possible Causes & Solutions:

  • Incorrect Solvent: The solubility of [bAla8]-Neurokinin A(4-10) can vary depending on the solvent. Refer to the solubility data table below for recommended solvents.

  • Insufficient Mixing: Ensure the solution is mixed thoroughly. Gentle vortexing or sonication can aid in dissolution. Some suppliers suggest warming the solution to 37°C to increase solubility.[8]

  • Peptide Concentration: The desired concentration may exceed the peptide's solubility limit in that specific solvent. Try preparing a more dilute stock solution.

Stability and Degradation Concerns

Problem: I am observing a loss of peptide activity over time.

Possible Causes & Solutions:

  • Improper Storage: Ensure both the lyophilized powder and reconstituted solutions are stored at the recommended temperatures. Avoid frequent temperature fluctuations.

  • Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use vials is critical to prevent degradation from repeated freezing and thawing.[8]

  • Chemical Degradation: The peptide sequence of [bAla8]-Neurokinin A(4-10) (Asp-Ser-Phe-Val-βAla-Leu-Met-NH₂) contains residues susceptible to specific degradation pathways:

    • Oxidation of Methionine (Met): The methionine residue can be oxidized to methionine sulfoxide or sulfone, which can reduce or eliminate biological activity. To minimize this, use degassed solvents and store solutions under an inert gas (e.g., argon or nitrogen).[9]

    • Hydrolysis of Aspartic Acid (Asp): The peptide bond adjacent to the aspartic acid residue can be susceptible to hydrolysis, especially at acidic pH, leading to peptide cleavage.[10]

  • Microbial Contamination: Use sterile solvents and handle the peptide under aseptic conditions to prevent microbial growth, which can degrade the peptide.

Aggregation Issues

Problem: I suspect the peptide is forming aggregates in my solution.

Possible Causes & Solutions:

  • High Concentration: Peptides are more prone to aggregation at higher concentrations. Try working with more dilute solutions.

  • pH and Buffer Composition: The pH of the solution can influence peptide aggregation. Experiment with different buffer systems to find one that minimizes aggregation while maintaining peptide activity.

  • Visual Inspection: Visually inspect the solution for any turbidity or precipitation. If observed, the solution should be centrifuged, and the supernatant carefully collected. However, soluble aggregates may not be visible.

  • Analytical Techniques: Techniques such as size-exclusion chromatography (SEC) or dynamic light scattering (DLS) can be used to detect the presence of aggregates.

Data Presentation

Table 1: Solubility of [bAla8]-Neurokinin A(4-10)
SolventConcentrationReference
30% Acetonitrile in sterile water0.67 mg/mL[8]
5% Ammonium Hydroxide (NH₄OH) in water1 mg/mL[11]
3% Ammonium Hydroxide (NH₄OH)1 mg/mL
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL[7]
Table 2: Storage and Stability of [bAla8]-Neurokinin A(4-10)
FormStorage TemperatureDurationReference
Lyophilized Powder-20°C1 year[7]
Lyophilized Powder-80°C2 years[7]
Reconstituted in Solvent-20°C1 month[7][8]
Reconstituted in Solvent-20°CUp to 3 months[12]
Reconstituted in Solvent-80°C6 months[7][8]

Experimental Protocols

Protocol for Reconstitution of [bAla8]-Neurokinin A(4-10)
  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can degrade the peptide.

  • Solvent Addition: Add the desired volume of the appropriate sterile solvent (refer to Table 1) to the vial. Use a calibrated pipette to ensure accuracy.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, sonicate the solution for a short period. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: Once the peptide is fully dissolved, immediately aliquot the solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Store the aliquots at -20°C or -80°C as recommended in Table 2.

Mandatory Visualizations

Reconstitution_Workflow Experimental Workflow: Peptide Reconstitution start Start: Lyophilized Peptide Vial equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add appropriate sterile solvent equilibrate->add_solvent dissolve Gently vortex or sonicate to dissolve add_solvent->dissolve check_dissolution Visually inspect for complete dissolution dissolve->check_dissolution aliquot Aliquot into single-use tubes check_dissolution->aliquot Yes troubleshoot Troubleshoot solubility issues check_dissolution->troubleshoot No store Store at -20°C or -80°C aliquot->store troubleshoot->add_solvent

Caption: Workflow for the reconstitution of lyophilized [bAla8]-Neurokinin A(4-10).

NK2_Signaling_Pathway Neurokinin 2 (NK2) Receptor Signaling Pathway cluster_membrane Cell Membrane NK2R NK2 Receptor Gq Gq/11 NK2R->Gq activates Gs Gs NK2R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts to NKA [bAla8]-Neurokinin A(4-10) NKA->NK2R binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., smooth muscle contraction) Ca_release->Response PKC->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Response

Caption: Simplified signaling pathway of the Neurokinin 2 (NK2) receptor.

References

[bAla8]-Neurokinin A(4-10) off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [bAla8]-Neurokinin A(4-10) in their experiments. The focus is to address potential off-target effects observed at high concentrations and to provide guidance for interpreting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of [bAla8]-Neurokinin A(4-10)?

A1: [bAla8]-Neurokinin A(4-10) is a potent and selective agonist for the tachykinin NK2 receptor.[1][2][3][4] It is widely used in research to investigate the distribution and function of NK2 receptors.[1]

Q2: Does [bAla8]-Neurokinin A(4-10) exhibit off-target effects?

A2: Yes, at high concentrations, [bAla8]-Neurokinin A(4-10) can exhibit off-target effects, primarily through weak activation of the tachykinin NK1 receptor.[5][6] Its selectivity for the NK2 receptor over the NK1 receptor is significant but not absolute.

Q3: At what concentrations are off-target effects on the NK1 receptor typically observed?

A3: Off-target effects on the NK1 receptor are generally observed at concentrations significantly higher than those required for NK2 receptor activation. The selectivity ratio (NK1/NK2) for EC50 values in cAMP stimulation assays is reported to be as high as 244, indicating that a much higher concentration is needed for NK1 activation compared to NK2 activation.[5][6]

Q4: What are the potential consequences of off-target NK1 receptor activation in my experiments?

A4: Unintended activation of the NK1 receptor can lead to confounding results. NK1 receptor activation is associated with different signaling pathways and physiological responses than the NK2 receptor. For example, NK1 receptor activation can lead to hypotension and plasma extravasation.[1] This can complicate the interpretation of data intended to be specific to NK2 receptor function.

Q5: How can I minimize or control for off-target effects of [bAla8]-Neurokinin A(4-10)?

A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of [bAla8]-Neurokinin A(4-10) that elicits a response at the NK2 receptor. A careful dose-response study is recommended to determine the optimal concentration range. Additionally, using a selective NK1 receptor antagonist in control experiments can help to isolate and identify any effects mediated by off-target NK1 receptor activation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Unexpected physiological responses not typically associated with NK2 receptor activation (e.g., significant hypotension). Off-target activation of NK1 receptors due to high concentrations of [bAla8]-Neurokinin A(4-10).1. Perform a dose-response curve to determine the EC50 for the desired NK2-mediated effect. 2. Use the lowest possible concentration that gives a robust NK2-mediated response. 3. Include a control group treated with a selective NK1 receptor antagonist alongside [bAla8]-Neurokinin A(4-10) to block any potential off-target effects. 4. Compare the in vivo effects with a more selective NK2 agonist if available.
Inconsistent results in functional assays (e.g., calcium mobilization or cAMP assays). 1. Activation of both NK1 and NK2 receptors at high concentrations, leading to mixed signaling. 2. Cell line expresses endogenous NK1 receptors.1. Verify the tachykinin receptor expression profile of your cell line (e.g., via RT-qPCR or receptor binding assays). 2. If both receptors are present, use a selective NK1 antagonist to isolate the NK2-specific signal. 3. Titrate [bAla8]-Neurokinin A(4-10) to a concentration that selectively activates NK2 receptors based on its known potency.
Difficulty in achieving saturation in radioligand binding assays with a labeled NK2-selective ligand. Displacement by [bAla8]-Neurokinin A(4-10) at both NK2 and potentially other low-affinity sites at high concentrations.1. Ensure the use of a highly selective radioligand for the NK2 receptor. 2. Perform competition binding assays with known selective NK1 and NK2 ligands to confirm the specificity of binding in your system. 3. Analyze the binding data using a two-site binding model if off-target binding is suspected.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of [bAla8]-Neurokinin A(4-10) at human recombinant NK1 and NK2 receptors.

Table 1: Binding Affinity of [bAla8]-Neurokinin A(4-10) at NK1 and NK2 Receptors

LigandReceptorKi (nM)NK1/NK2 Ki Ratio
[bAla8]-NKA(4-10)NK21.9 ± 0.36674
NK1-

Data from displacement of [3H][beta-Ala8]neurokinin A-(4-10) binding in hamster urinary bladder membranes and displacement of [125I]-NKA binding to NK2 receptors and [3H]-Septide binding to NK1 receptors expressed in CHO cells.[5][6][7]

Table 2: Functional Potency of [bAla8]-Neurokinin A(4-10) at NK1 and NK2 Receptors (cAMP Assay)

LigandReceptorEC50 (nM)NK1/NK2 EC50 Ratio
[bAla8]-NKA(4-10)NK2-244
NK1-

Data from cAMP stimulation assays in CHO cells expressing human recombinant NK1 and NK2 receptors.[5][6]

Experimental Protocols

Radioligand Competition Binding Assay to Determine Ki at NK1 and NK2 Receptors

This protocol is a general guideline for determining the binding affinity of [bAla8]-Neurokinin A(4-10) at NK1 and NK2 receptors.

Materials:

  • Cell membranes prepared from CHO cells stably expressing either human NK1 or NK2 receptors.

  • Radioligand: [³H]-Substance P (for NK1) or [³H]-[bAla8]-Neurokinin A(4-10) (for NK2).

  • Unlabeled [bAla8]-Neurokinin A(4-10) (competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add increasing concentrations of unlabeled [bAla8]-Neurokinin A(4-10).

  • Add a fixed concentration of the appropriate radioligand to each well.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization for Gq-Coupled Receptor Activation (NK1)

This protocol outlines the measurement of intracellular calcium mobilization, a hallmark of Gq-coupled receptor activation, such as the NK1 receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human NK1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • [bAla8]-Neurokinin A(4-10).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • After incubation, wash the cells with assay buffer.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a high concentration of [bAla8]-Neurokinin A(4-10) and monitor the change in fluorescence over time.

  • Generate a dose-response curve by testing a range of [bAla8]-Neurokinin A(4-10) concentrations to determine the EC50 for calcium mobilization.

Functional Assay: cAMP Accumulation for Gs-Coupled Receptor Activation (NK2)

This protocol describes the measurement of cyclic AMP (cAMP) accumulation, which can be a downstream effect of NK2 receptor activation.

Materials:

  • CHO cells stably expressing the human NK2 receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • [bAla8]-Neurokinin A(4-10).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

Procedure:

  • Seed the cells in a suitable multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor.

  • Stimulate the cells with various concentrations of [bAla8]-Neurokinin A(4-10) for a defined period.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's protocol.

  • Construct a dose-response curve and calculate the EC50 for cAMP production.

Visualizations

G_Protein_Signaling_Pathways cluster_agonist Agonist cluster_receptors Tachykinin Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers bAla8_high [bAla8]-NKA(4-10) (High Conc.) NK2 NK2 Receptor (Primary Target) bAla8_high->NK2 NK1 NK1 Receptor (Off-Target) bAla8_high->NK1 Weak Activation bAla8_low [bAla8]-NKA(4-10) (Low Conc.) bAla8_low->NK2 Gs Gs NK2->Gs Gq Gq NK1->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP ↑ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Signaling pathways for on-target (NK2) and off-target (NK1) activation by [bAla8]-Neurokinin A(4-10).

experimental_workflow cluster_setup Experimental Setup cluster_assays Binding & Functional Assays cluster_analysis Data Analysis cell_culture Cell Line expressing NK1 and/or NK2 Receptors binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay functional_assay_ca Calcium Mobilization Assay (Measure EC50 for NK1) cell_culture->functional_assay_ca functional_assay_camp cAMP Accumulation Assay (Measure EC50 for NK2) cell_culture->functional_assay_camp ligand_prep Prepare serial dilutions of [bAla8]-NKA(4-10) ligand_prep->binding_assay ligand_prep->functional_assay_ca ligand_prep->functional_assay_camp dose_response Generate Dose-Response Curves binding_assay->dose_response functional_assay_ca->dose_response functional_assay_camp->dose_response calculate_params Calculate Ki, EC50, and Selectivity Ratios dose_response->calculate_params interpretation Interpret Off-Target Potential calculate_params->interpretation

Caption: Workflow for characterizing the on- and off-target effects of [bAla8]-Neurokinin A(4-10).

References

Troubleshooting inconsistent results with MEN 10210

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MEN 10210, a putative tachykinin receptor antagonist. Inconsistent experimental outcomes can arise from a variety of factors, and this guide aims to address the most common issues.

Troubleshooting Guide

Researchers experiencing variability in their results with MEN 10210 should consult the following table for potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Antagonist Activity Incorrect Receptor Subtype: MEN 10210 may exhibit selectivity for a specific tachykinin receptor subtype (NK1, NK2, or NK3) that is not prevalent in the experimental model.Verify the expression of tachykinin receptor subtypes in your cell line or tissue model. Consider using a positive control antagonist with known activity for the expected receptor.
Species Specificity: Tachykinin receptor antagonists can have different affinities and potencies across species.[1]Confirm the suitability of MEN 10210 for your chosen animal or cell model. Review literature for data on the cross-species reactivity of similar compounds.
Compound Degradation: MEN 10210, like many peptide-based or complex organic molecules, may be unstable under certain storage or experimental conditions.Ensure proper storage of the compound as per the manufacturer's instructions (e.g., temperature, light sensitivity). Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Solubility Issues: Poor solubility of MEN 10210 in the experimental buffer can lead to a lower effective concentration.Check the recommended solvent for MEN 10210 and ensure it is fully dissolved. Consider using a sonicator or vortexer to aid dissolution. The final concentration of the solvent in the assay should be tested for vehicle effects.
High Variability Between Replicates Inconsistent Cell/Tissue Health: Variations in cell culture conditions (e.g., passage number, confluency) or tissue preparation can impact receptor expression and signaling.Standardize cell culture and tissue handling protocols. Regularly check cell viability and morphology.
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant concentration differences.Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed.
Assay Conditions: Fluctuations in incubation time, temperature, or buffer composition can affect ligand binding and downstream signaling.Strictly adhere to the established experimental protocol. Use a temperature-controlled incubator and freshly prepared buffers.
Unexpected Agonist-like Effects Off-Target Effects: At higher concentrations, MEN 10210 may interact with other receptors or signaling pathways, leading to unforeseen biological responses.Perform a dose-response curve to determine the optimal concentration range. Test for activity at other known receptors if off-target effects are suspected.
Receptor Desensitization/Internalization: Prolonged exposure to an antagonist can sometimes lead to complex regulatory changes in receptor dynamics.Vary the pre-incubation time with MEN 10210 to assess its impact on the subsequent agonist response.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for MEN 10210?

A1: Based on related compounds from the same "MEN" series, MEN 10210 is presumed to be a competitive antagonist of tachykinin receptors, such as NK1 or NK2.[2][3] This means it likely binds to the receptor at the same site as the endogenous ligands (e.g., Substance P, Neurokinin A) and blocks their ability to activate the receptor and its downstream signaling cascade.

Q2: How can I determine the appropriate concentration of MEN 10210 to use in my experiments?

A2: It is crucial to perform a dose-response experiment to determine the optimal concentration of MEN 10210 for your specific model. This typically involves testing a range of concentrations against a fixed concentration of a known tachykinin receptor agonist. The goal is to identify a concentration that effectively blocks the agonist response without causing non-specific or off-target effects.

Q3: What are the key downstream signaling pathways activated by tachykinin receptors?

A3: Tachykinin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Q4: What positive and negative controls should I include in my experiments?

A4:

  • Positive Control Agonist: A known tachykinin receptor agonist (e.g., Substance P for NK1, Neurokinin A for NK2) to confirm that the receptor is functional in your system.

  • Positive Control Antagonist: A well-characterized antagonist for the target receptor to validate your assay's ability to detect inhibition.

  • Vehicle Control: The solvent used to dissolve MEN 10210 should be tested alone to ensure it does not have any effect on the experimental outcome.

  • Untreated Control: A baseline measurement of the response in the absence of any treatment.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a typical experimental workflow for testing a tachykinin antagonist and the canonical signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start cell_prep Prepare Cells/Tissue start->cell_prep compound_prep Prepare MEN 10210 and Agonist Solutions start->compound_prep pre_incubation Pre-incubate with MEN 10210 or Vehicle cell_prep->pre_incubation compound_prep->pre_incubation agonist_stimulation Stimulate with Tachykinin Agonist pre_incubation->agonist_stimulation readout Measure Downstream Signal (e.g., Calcium Flux) agonist_stimulation->readout data_analysis Data Analysis readout->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end

Caption: A typical experimental workflow for evaluating a tachykinin receptor antagonist.

tachykinin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Tachykinin Receptor (NK1/NK2) g_protein Gαq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc ligand Tachykinin (e.g., Substance P) ligand->receptor Activates antagonist MEN 10210 antagonist->receptor Blocks

Caption: The canonical Gαq-mediated signaling pathway for tachykinin receptors.

References

Technical Support Center: [βAla8]-Neurokinin A(4-10)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of [βAla8]-Neurokinin A(4-10), a potent and selective Neurokinin 2 (NK2) receptor agonist.

Frequently Asked Questions (FAQs)

1. How should I store the lyophilized [βAla8]-Neurokinin A(4-10) powder?

The lyophilized peptide is hygroscopic and should be stored desiccated at -20°C for long-term storage. Some suppliers recommend storage at -80°C for periods of up to two years.[1] Always refer to the manufacturer's data sheet for lot-specific recommendations.

2. What is the best way to reconstitute the peptide?

The choice of solvent depends on the experimental requirements. Common solvents include sterile water, saline, DMSO, or aqueous solutions containing acetonitrile or ammonium hydroxide.[1][2][3][4] For aqueous solutions, solubility can be limited. To aid dissolution, you can warm the vial to 37°C and use sonication in an ultrasonic bath.[5]

3. How should I store the reconstituted peptide solution?

After reconstitution, it is critical to aliquot the solution into single-use volumes and store them frozen.[2][5] This practice minimizes degradation from repeated freeze-thaw cycles. Stock solutions are generally stable for up to 3 months at -20°C, though some protocols recommend -80°C for storage up to 6 months.[1][2]

4. Can I store the reconstituted peptide at 4°C?

It is not recommended to store peptide solutions at 4°C for extended periods. For short-term storage (a few days), this may be acceptable, but for longer periods, freezing is essential to maintain peptide integrity and experimental consistency.

5. The peptide is difficult to dissolve. What should I do?

If you encounter solubility issues in aqueous buffers, consider reconstituting the peptide in a small amount of a solvent like DMSO first to create a concentrated stock solution.[1] This stock can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not affect the biological system. Warming and sonication can also improve solubility in aqueous solutions.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or No Biological Activity 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect peptide concentration due to weighing errors or incomplete solubilization.1. Ensure the lyophilized powder and reconstituted aliquots are stored at the correct temperature (-20°C or -80°C) and protected from moisture.[1][6] 2. Always aliquot the stock solution after reconstitution to avoid repeated freezing and thawing.[2][5] 3. Re-evaluate your dilution calculations. Ensure the peptide is fully dissolved before making serial dilutions. Use a calibrated balance for weighing.
Precipitation of Peptide in Solution 1. The peptide's solubility limit was exceeded in the chosen buffer. 2. Change in pH or temperature of the solution.1. Prepare a new stock solution, potentially using a different solvent system as outlined in the data tables below.[1][2][3] 2. Check the pH of your buffer. If possible, prepare fresh dilutions from a concentrated stock solution immediately before use.
Variability Between Experiments 1. Degradation of the peptide over time. 2. Inconsistent preparation of working solutions.1. Use a fresh aliquot of the stock solution for each experiment. Do not reuse leftover diluted solutions. 2. Follow a standardized protocol for reconstituting and diluting the peptide. Ensure all parameters (solvent, temperature, mixing) are consistent.

Quantitative Data Summary

Storage and Stability

Form Storage Temperature Duration Notes
Lyophilized Powder-20°C1 year[1] - 3 years[6]Store desiccated, away from moisture.[1][6]
Lyophilized Powder-80°C2 years[1]Store sealed and away from moisture.[1]
Reconstituted Solution-20°C1 month[1][5] - 3 months[2]Aliquot to avoid freeze-thaw cycles.[2]
Reconstituted Solution-80°C6 months[1][5]Aliquot to avoid freeze-thaw cycles.[5]

Solubility

Solvent Concentration Source
DMSO≥ 100 mg/mL[1]
3% NH₄OH1 mg/mL[2]
30% Acetonitrile / Sterile Water0.67 mg/mL[3][5][7]
Water or Saline-[4]

Experimental Protocols & Workflows

General Protocol for Reconstitution
  • Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Based on the desired stock concentration and the solubility data, carefully add the appropriate volume of cold, sterile solvent (e.g., DMSO or sterile water) to the vial.

  • Gently vortex or pipette up and down to mix. If solubility is an issue, brief warming (37°C) or sonication may be applied.[5]

  • Once fully dissolved, immediately divide the solution into single-use aliquots.

  • Store the aliquots at -20°C or -80°C until use.

Experimental Workflow: In Vitro Muscle Strip Contraction Assay

This workflow outlines a typical experiment to measure the effect of [βAla8]-Neurokinin A(4-10) on smooth muscle contraction, for example, in guinea pig ileum.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Peptide Add_Peptide Add Peptide (Dose-Response) Reconstitute->Add_Peptide Prepare_Tissue Prepare Muscle Tissue Equilibrate Equilibrate Tissue Prepare_Tissue->Equilibrate Calibrate Calibrate Transducer Record Record Contractions Calibrate->Record Equilibrate->Add_Peptide Add_Peptide->Record Measure Measure Contraction Amplitude Record->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate EC50 Plot->Calculate

Caption: Workflow for an in vitro muscle contraction experiment.

Signaling Pathway

[βAla8]-Neurokinin A(4-10) is a selective agonist for the Neurokinin 2 (NK2) receptor, which is a G-protein coupled receptor (GPCR). Its activation primarily initiates the Gαq signaling cascade.

G Ligand [βAla8]-NKA(4-10) NK2R NK2 Receptor (GPCR) Ligand->NK2R Binds G_Protein Gαq/11 Protein NK2R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., Muscle Contraction) Ca->Response PKC->Response

Caption: NK2 receptor signaling pathway via Gαq activation.

References

Minimizing non-specific binding in [bAla8]-Neurokinin A(4-10) assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in [bAla8]-Neurokinin A(4-10) assays.

Frequently Asked Questions (FAQs)

Q1: What is [bAla8]-Neurokinin A(4-10) and what is its primary receptor?

[bAla8]-Neurokinin A(4-10) is a potent and selective agonist for the Neurokinin 2 (NK2) receptor.[1][2][3] It is a synthetic analog of the endogenous tachykinin neuropeptide, Neurokinin A.

Q2: What is non-specific binding and why is it a problem in [bAla8]-Neurokinin A(4-10) assays?

Non-specific binding refers to the adherence of the radiolabeled [bAla8]-Neurokinin A(4-10) to components other than the NK2 receptor, such as filter membranes, assay tubes, and other cellular proteins.[4] High non-specific binding can obscure the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of receptor affinity and density.[4]

Q3: How is non-specific binding typically determined in these assays?

Non-specific binding is measured by incubating the radioligand in the presence of a high concentration of an unlabeled competitor that saturates the NK2 receptors.[4] Under these conditions, any remaining bound radioligand is considered non-specific. For NK2 receptor assays, a compound like (Nle¹⁰)-Neurokinin A (4-10) can be used for this purpose.[5]

Q4: What are the key components of a standard binding buffer for a [bAla8]-Neurokinin A(4-10) assay?

A typical binding buffer for an NK2 receptor assay includes a buffering agent (e.g., 25 mM HEPES, pH 7.4), divalent cations (e.g., 10 mM MgCl₂ and 1 mM CaCl₂), and a blocking agent to reduce non-specific binding (e.g., 0.5% Bovine Serum Albumin - BSA).[5] Protease inhibitors are also recommended to prevent the degradation of the peptide ligand.

Troubleshooting Guide

Issue 1: High Non-Specific Binding

Q: My non-specific binding is greater than 30% of the total binding. How can I reduce it?

A: High non-specific binding can be addressed by optimizing several components of your assay protocol.

  • Blocking Agents: Ensure you are using an appropriate blocking agent. Bovine Serum Albumin (BSA) is commonly used at concentrations around 0.5%.[5] If BSA is not effective, consider trying other protein blockers or a combination.

  • Detergents: Adding a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01-0.1%) can help disrupt hydrophobic interactions that contribute to non-specific binding.[6]

  • Salt Concentration: Increasing the ionic strength of your buffer with a higher salt concentration can reduce charge-based non-specific interactions.[6]

  • Protease Inhibitors: Since [bAla8]-Neurokinin A(4-10) is a peptide, it is susceptible to degradation by proteases. Including a protease inhibitor cocktail in your assay buffer is crucial to maintain the integrity of the ligand.

  • Filter Plate/Membrane Choice: Non-specific binding can occur to the filter plates themselves. Test different types of filter materials to find one with low binding characteristics for your peptide.

  • Washing Steps: Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound and non-specifically bound radioligand.[4]

Quantitative Data Summary

ParameterRecommended Concentration/ConditionReference
Blocking Agent 0.5% Bovine Serum Albumin (BSA)[5]
Divalent Cations 10 mM MgCl₂, 1 mM CaCl₂[5]
Unlabeled Competitor 10 µM (Nle¹⁰)-Neurokinin A (4-10)[5]
Incubation Time 60 minutes at 27°C[5]

Experimental Protocols

Radioligand Binding Assay for NK2 Receptor

This protocol is adapted from a standard filtration binding assay for the human NK2 receptor.[5]

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human NK2 receptor.

  • Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4.

  • Assay Procedure (200 µL total volume):

    • Add 25 µL of either assay buffer (for total binding) or 10 µM (Nle¹⁰)-Neurokinin A (4-10) in assay buffer (for non-specific binding) to the wells of a 96-well filter plate.

    • For competitive binding, add 25 µL of the competing compound at various concentrations.

    • Add 25 µL of radiolabeled [³H][bAla⁸]-Neurokinin A(4-10) at a concentration near its Kd.

    • Add 150 µL of diluted cell membranes (e.g., 3 µg protein/well).

  • Incubation: Incubate for 60 minutes at 27°C.[5]

  • Filtration: Aspirate the contents of the wells and wash 9 times with 500 µL of ice-cold wash buffer.

  • Detection: Determine the amount of bound radioligand by liquid scintillation counting.

Visualizations

NK2 Receptor Signaling Pathway

NK2_Signaling_Pathway Ligand [bAla8]-Neurokinin A(4-10) NK2R NK2 Receptor Ligand->NK2R Gq_alpha Gαq/11 NK2R->Gq_alpha Activates Gs_alpha Gαs NK2R->Gs_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates AC Adenylate Cyclase (AC) Gs_alpha->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) Activation cAMP->PKA

Caption: Simplified signaling pathway of the Neurokinin 2 (NK2) receptor upon activation by an agonist.

Experimental Workflow for Minimizing Non-Specific Binding

Troubleshooting_Workflow Start Start: High Non-Specific Binding Detected Check_Blocker 1. Verify Blocking Agent (e.g., 0.5% BSA) Start->Check_Blocker Add_Detergent 2. Add Non-Ionic Detergent (e.g., 0.05% Tween-20) Check_Blocker->Add_Detergent If NSB still high Adjust_Salt 3. Increase Salt Concentration Add_Detergent->Adjust_Salt If NSB still high Check_Protease 4. Confirm Protease Inhibitor Presence Adjust_Salt->Check_Protease If NSB still high Optimize_Wash 5. Optimize Washing Steps (Increase volume/number) Check_Protease->Optimize_Wash If NSB still high Test_Filters 6. Test Different Filter Plates Optimize_Wash->Test_Filters If NSB still high End End: Non-Specific Binding Minimized Test_Filters->End

Caption: A stepwise workflow for troubleshooting and minimizing high non-specific binding.

Logical Relationship of Binding Components

Binding_Components Total_Binding Total Binding Specific_Binding Specific Binding (Ligand + NK2 Receptor) Total_Binding->Specific_Binding NonSpecific_Binding Non-Specific Binding (Ligand + Other Components) Total_Binding->NonSpecific_Binding Calculation Specific Binding = Total Binding - Non-Specific Binding

Caption: The relationship between total, specific, and non-specific binding in a radioligand assay.

References

Validation & Comparative

[bAla8]-Neurokinin A(4-10) vs [Lys5,MeLeu9,Nle10]-NKA(4-10) potency

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Two Potent Neurokinin A Analogs

In the landscape of tachykinin receptor research, the development of selective and potent agonists is crucial for elucidating the physiological roles of these receptors and for the potential development of novel therapeutics. This guide provides a detailed comparison of two widely used Neurokinin A (NKA) analogs: [bAla8]-Neurokinin A(4-10) and [Lys5,MeLeu9,Nle10]-NKA(4-10). Both are potent agonists at the neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in various physiological processes, including smooth muscle contraction, inflammation, and nociception.

Quantitative Comparison of Potency and Selectivity

The following table summarizes the key quantitative data regarding the potency and selectivity of [bAla8]-Neurokinin A(4-10) and [Lys5,MeLeu9,Nle10]-NKA(4-10) at the human NK2 and NK1 receptors. The data is compiled from studies utilizing radioligand binding assays and functional assays measuring intracellular calcium mobilization and cyclic AMP (cAMP) stimulation in Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.

Parameter[bAla8]-Neurokinin A(4-10)[Lys5,MeLeu9,Nle10]-NKA(4-10)Reference
NK2 Receptor Binding Affinity (pKi) 8.16 ± 0.089.21 ± 0.03[1]
NK1 Receptor Binding Affinity (pKi) < 66.38 ± 0.06[1]
NK1/NK2 Ki Ratio (Selectivity) > 145674[1]
NK2 Receptor Potency (pEC50, Ca2+ mobilization) 8.52 ± 0.098.91 ± 0.04[1]
NK1 Receptor Potency (pEC50, Ca2+ mobilization) 6.19 ± 0.046.89 ± 0.05[1]
NK1/NK2 EC50 Ratio (Selectivity, Ca2+ mobilization) 214105[1]
NK2 Receptor Potency (pEC50, cAMP stimulation) 7.42 ± 0.127.15 ± 0.10[1]
NK1 Receptor Potency (pEC50, cAMP stimulation) < 55.30 ± 0.10[1]
NK1/NK2 EC50 Ratio (Selectivity, cAMP stimulation) > 24474[1]
NK2 Receptor Agonist Potency (pD2) 6.91-
IC50 (NK2 Receptor) -6.1 nM[2][3]

Key Findings:

  • Binding Affinity: [Lys5,MeLeu9,Nle10]-NKA(4-10) demonstrates a significantly higher binding affinity for the NK2 receptor compared to [bAla8]-Neurokinin A(4-10).[1]

  • Potency in Calcium Mobilization: Both analogs are potent agonists in stimulating intracellular calcium release via the NK2 receptor, with [Lys5,MeLeu9,Nle10]-NKA(4-10) showing slightly higher potency.[1]

  • Selectivity: In radioligand binding studies, [Lys5,MeLeu9,Nle10]-NKA(4-10) exhibits a remarkable 674-fold selectivity for the NK2 receptor over the NK1 receptor.[1] While [bAla8]-NKA(4-10) is also highly selective, its selectivity in binding assays is greater than 145-fold.[1] Interestingly, in functional assays measuring cAMP stimulation, [bAla8]-NKA(4-10) shows a higher selectivity ratio (>244) compared to [Lys5,MeLeu9,Nle10]-NKA(4-10) (74).[1]

Signaling Pathways and Experimental Workflow

The activation of NK2 receptors by agonists like [bAla8]-Neurokinin A(4-10) and [Lys5,MeLeu9,Nle10]-NKA(4-10) initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.

Neurokinin A Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA_analog NKA Analog ([bAla8]-NKA(4-10) or [Lys5,MeLeu9,Nle10]-NKA(4-10)) NK2R NK2 Receptor NKA_analog->NK2R Binds to G_protein Gq/11 Protein NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_response Leads to PKC_activation->Cellular_response Contributes to

Caption: Neurokinin A receptor signaling cascade.

The experimental workflow to compare the potency of these two analogs typically involves a series of in vitro assays.

Experimental Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays start Start: Prepare CHO cells expressing human NK1 or NK2 receptors binding_assay Incubate membranes with radioligand ([¹²⁵I]-NKA for NK2, [³H]-Septide for NK1) and varying concentrations of unlabeled analog start->binding_assay calcium_assay Load cells with Ca²⁺ indicator dye. Stimulate with varying concentrations of analog. start->calcium_assay camp_assay Stimulate cells with varying concentrations of analog start->camp_assay measure_binding Measure bound radioactivity binding_assay->measure_binding calculate_ki Calculate Ki values measure_binding->calculate_ki end Compare Potency and Selectivity calculate_ki->end measure_calcium Measure changes in intracellular Ca²⁺ calcium_assay->measure_calcium calculate_ec50_ca Calculate EC50 for Ca²⁺ mobilization measure_calcium->calculate_ec50_ca calculate_ec50_ca->end measure_camp Measure cAMP levels camp_assay->measure_camp calculate_ec50_camp Calculate EC50 for cAMP stimulation measure_camp->calculate_ec50_camp calculate_ec50_camp->end

Caption: Workflow for comparing NKA analog potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments used to characterize [bAla8]-Neurokinin A(4-10) and [Lys5,MeLeu9,Nle10]-NKA(4-10).

Radioligand Binding Assays

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • CHO cells stably expressing either the human NK1 or NK2 receptor are cultured to confluency.

    • Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.

    • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • Membrane preparations are incubated in a binding buffer containing a fixed concentration of a radiolabeled ligand ([¹²⁵I]-NKA for NK2 receptors or [³H]-Septide for NK1 receptors).

    • Increasing concentrations of the unlabeled test compound ([bAla8]-NKA(4-10) or [Lys5,MeLeu9,Nle10]-NKA(4-10)) are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., unlabeled NKA).

    • The reaction is incubated to allow for equilibrium to be reached.

  • Separation and Counting:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma or scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key second messenger in NK2 receptor signaling.

  • Cell Preparation:

    • CHO cells expressing the NK1 or NK2 receptor are seeded into microplates and allowed to attach overnight.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition and Measurement:

    • The microplate is placed in a fluorescence plate reader.

    • Varying concentrations of the test agonist are added to the wells.

    • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence response for each concentration of the agonist is determined.

    • Concentration-response curves are generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated using non-linear regression.

Cyclic AMP (cAMP) Stimulation Assay

This assay measures the modulation of adenylyl cyclase activity and the subsequent changes in intracellular cAMP levels upon receptor activation.

  • Cell Stimulation:

    • CHO cells expressing the NK1 or NK2 receptor are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The cells are then stimulated with varying concentrations of the test agonist.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Concentration-response curves are constructed, and the EC50 value for cAMP stimulation is determined.

References

Confirming [bAla8]-Neurokinin A(4-10) Specificity for the NK2 Receptor Using NK1 and NK3 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of experimental approaches to confirm the receptor specificity of the potent and selective NK2 receptor agonist, [βAla8]-Neurokinin A(4-10). For researchers in pharmacology and drug development, unequivocally demonstrating the selectivity of a compound is paramount. This guide outlines the use of selective NK1 and NK3 receptor antagonists in both in vitro and in vivo settings to verify that the biological effects of [βAla8]-Neurokinin A(4-10) are mediated exclusively through the NK2 receptor.

Executive Summary

[βAla8]-Neurokinin A(4-10) is a well-established and highly selective agonist for the neurokinin-2 (NK2) receptor. Its specificity is confirmed by demonstrating its high potency at the NK2 receptor and significantly lower or negligible activity at the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors. This is experimentally achieved by employing selective antagonists for the NK1 and NK3 receptors in competitive binding and functional assays. The data consistently show that the effects of [βAla8]-Neurokinin A(4-10) are potently blocked by NK2 antagonists, while NK1 and NK3 antagonists have minimal to no effect.

Data Presentation

In Vitro Binding Affinity and Functional Potency

The following tables summarize the quantitative data from in vitro studies, comparing the binding affinity (Ki) and functional potency (EC50) of [βAla8]-Neurokinin A(4-10) at human recombinant NK1 and NK2 receptors. While precise quantitative data for the NK3 receptor is limited in the literature, qualitative assessments consistently report weak to negligible activity.

Table 1: Radioligand Binding Affinities of [βAla8]-Neurokinin A(4-10) and Antagonists at NK1 and NK2 Receptors

CompoundReceptorRadioligandKi (nM)Reference
[βAla8]-NKA(4-10)NK2[³H][βAla8]-NKA(4-10)1.9 ± 0.36[1]
NK1[³H]-Septide>1000[2]
SR48968 (NK2 Antagonist)NK2[³H][βAla8]-NKA(4-10)2.5 ± 0.9[1]
SR140333 (NK1 Antagonist)NK1[³H]-Substance P~1N/A

Table 2: Functional Potency of [βAla8]-Neurokinin A(4-10) in Cellular Assays

Assay TypeReceptorEC50 (nM)Selectivity (NK1/NK2 EC50 Ratio)Reference
Calcium MobilizationNK24.8105
NK1504[2]
cAMP StimulationNK22.3244[2]
NK1561[2]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of [βAla8]-Neurokinin A(4-10) and selective antagonists for NK1, NK2, and NK3 receptors.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK1, NK2, or NK3 receptors.

  • Radioligands: [³H]-Substance P (for NK1), [³H][βAla8]-Neurokinin A(4-10) or ¹²⁵I-NKA (for NK2), and [³H]-SR142801 or ¹²⁵I-[MePhe⁷]-NKB (for NK3).

  • Unlabeled ligands: [βAla8]-Neurokinin A(4-10), selective NK1 antagonist (e.g., SR140333), selective NK2 antagonist (e.g., SR48968), and selective NK3 antagonist (e.g., Osanetant/SR142801).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, 0.1% BSA, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled ligands.

  • In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled competitor ligand.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound.

  • Data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

Objective: To measure the functional potency (EC50) of [βAla8]-Neurokinin A(4-10) in activating NK1, NK2, and NK3 receptors and the inhibitory effect of selective antagonists.

Materials:

  • CHO cells stably expressing human recombinant NK1, NK2, or NK3 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • [βAla8]-Neurokinin A(4-10) and selective NK1, NK2, and NK3 antagonists.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of the antagonist for a specified period.

  • Measure baseline fluorescence using the plate reader.

  • Add varying concentrations of [βAla8]-Neurokinin A(4-10) and monitor the change in fluorescence over time.

  • The peak fluorescence intensity is used to determine the agonist response.

  • Data are normalized to the maximum response and fitted to a sigmoidal dose-response curve to determine the EC50 values. For antagonists, the Schild analysis can be used to determine the pA2 value.

In Vivo Assay (e.g., Guinea Pig Bronchoconstriction)

Objective: To confirm the NK2-selective action of [βAla8]-Neurokinin A(4-10) in a whole-animal model.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Anesthetic (e.g., pentobarbital).

  • Tracheal cannula and a ventilator.

  • Pressure transducer to measure pulmonary insufflation pressure.

  • [βAla8]-Neurokinin A(4-10), selective NK1 antagonist, and selective NK3 antagonist.

  • Saline solution for vehicle control.

Procedure:

  • Anesthetize the guinea pig and insert a tracheal cannula.

  • Artificially ventilate the animal at a constant volume.

  • Monitor the pulmonary insufflation pressure as an index of bronchoconstriction.

  • Administer the selective NK1 or NK3 antagonist intravenously and allow it to take effect.

  • Administer [βAla8]-Neurokinin A(4-10) intravenously and record the change in pulmonary insufflation pressure.

  • Compare the response to [βAla8]-Neurokinin A(4-10) in the presence and absence of the antagonists. A selective NK2 effect would be demonstrated if the NK1 and NK3 antagonists do not significantly alter the bronchoconstrictor response to [βAla8]-Neurokinin A(4-10).

Mandatory Visualization

G cluster_NK1 NK1 Receptor Signaling cluster_NK2 NK2 Receptor Signaling cluster_NK3 NK3 Receptor Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Gq_11_NK1 Gq/11 NK1R->Gq_11_NK1 PLC_NK1 PLC Gq_11_NK1->PLC_NK1 IP3_DAG_NK1 IP3 / DAG PLC_NK1->IP3_DAG_NK1 Ca_PKC_NK1 ↑ Ca²⁺ / ↑ PKC IP3_DAG_NK1->Ca_PKC_NK1 bAla_NKA [bAla8]-NKA(4-10) NK2R NK2 Receptor bAla_NKA->NK2R Gq_11_NK2 Gq/11 NK2R->Gq_11_NK2 PLC_NK2 PLC Gq_11_NK2->PLC_NK2 IP3_DAG_NK2 IP3 / DAG PLC_NK2->IP3_DAG_NK2 Ca_PKC_NK2 ↑ Ca²⁺ / ↑ PKC IP3_DAG_NK2->Ca_PKC_NK2 NKB Neurokinin B NK3R NK3 Receptor NKB->NK3R Gq_11_NK3 Gq/11 NK3R->Gq_11_NK3 PLC_NK3 PLC Gq_11_NK3->PLC_NK3 IP3_DAG_NK3 IP3 / DAG PLC_NK3->IP3_DAG_NK3 Ca_PKC_NK3 ↑ Ca²⁺ / ↑ PKC IP3_DAG_NK3->Ca_PKC_NK3

Caption: Signaling pathways of NK1, NK2, and NK3 receptors.

G cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) start Start: Prepare cells expressing NK1, NK2, or NK3 receptors add_radioligand Add radioligand ([³H]-SP, [³H][βAla8]-NKA, or [³H]-SR142801) start->add_radioligand load_dye Load cells with calcium dye start->load_dye add_competitor Add increasing concentrations of [βAla8]-NKA(4-10) or Antagonist add_radioligand->add_competitor incubate_bind Incubate to equilibrium add_competitor->incubate_bind filter_wash Filter and wash incubate_bind->filter_wash quantify_bind Quantify bound radioactivity filter_wash->quantify_bind analyze_bind Analyze data (IC50 -> Ki) quantify_bind->analyze_bind end Conclusion: Confirm NK2 specificity analyze_bind->end pre_incubate Pre-incubate with NK1 or NK3 antagonist (optional) load_dye->pre_incubate add_agonist Add increasing concentrations of [βAla8]-NKA(4-10) pre_incubate->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence analyze_func Analyze data (EC50) measure_fluorescence->analyze_func analyze_func->end

Caption: Experimental workflow for in vitro specificity testing.

Conclusion

The selective NK2 receptor agonist [βAla8]-Neurokinin A(4-10) demonstrates high affinity and potency for the NK2 receptor with significantly reduced or no activity at NK1 and NK3 receptors. This specificity can be rigorously confirmed through a combination of in vitro radioligand binding and functional assays, as well as in vivo models. The use of selective NK1 and NK3 antagonists is crucial in these experiments to demonstrate that the observed biological effects of [βAla8]-Neurokinin A(4-10) are not mediated by off-target interactions with other neurokinin receptors. The experimental protocols and data presented in this guide provide a robust framework for researchers to validate the selectivity of [βAla8]-Neurokinin A(4-10) in their own experimental systems.

References

[bAla8]-Neurokinin A(4-10) Activity in NK2 Receptor Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of the selective NK2 receptor agonist, [bAla8]-Neurokinin A(4-10), in wild-type versus NK2 receptor knockout or signaling-deficient models. The data presented herein is crucial for understanding the specific role of the NK2 receptor in mediating the effects of this compound and for the development of targeted therapeutics.

Executive Summary

[bAla8]-Neurokinin A(4-10) is a potent and selective agonist for the tachykinin NK2 receptor. Experimental data conclusively demonstrates that the physiological effects of [bAla8]-Neurokinin A(4-10), particularly in smooth muscle contraction, are entirely dependent on the presence and proper functioning of the NK2 receptor and its associated signaling pathways. In models lacking the NK2 receptor or its key signaling components, the activity of [bAla8]-Neurokinin A(4-10) is abolished. This guide summarizes the key experimental findings, presents detailed methodologies for replication, and visualizes the underlying biological processes.

Data Presentation

Table 1: Comparative Activity of [bAla8]-Neurokinin A(4-10) in Wild-Type vs. NK2 Receptor Signaling-Deficient Models
ParameterWild-Type (Control) MiceGαq/11-Deficient (NK2 Signaling-Deficient) MiceReference
Urinary Bladder Smooth Muscle Contraction Induces robust, concentration-dependent contraction.Contraction is completely abolished.[1][2]
Intracellular Ca2+ Increase in Bladder Smooth Muscle Elicits a significant increase in intracellular Ca2+ concentration.No increase in intracellular Ca2+ is observed.[1][2]
RhoA Activation in Bladder Smooth Muscle Induces activation of the RhoA pathway.RhoA activation is absent.[1][2]
Table 2: Phenotypic Characteristics of NK2 Receptor (Tacr2) Knockout Mice
SystemPhenotype in NK2 Receptor Knockout (Tacr2-/-) MiceReference
Gastrointestinal Disturbed gastric emptying, increased food retention. Thinner muscularis externa of the stomach.
Reproductive Partially reduced Luteinizing Hormone (LH) response to NK2R agonists. Normal pubertal timing and fertility.[3]
Urogenital Basal bladder function appears largely normal, but the response to NK2 agonists is absent.[1][2]

Experimental Protocols

Urinary Bladder Smooth Muscle Contraction Assay

Objective: To measure the contractile response of urinary bladder tissue to [bAla8]-Neurokinin A(4-10).

Methodology:

  • Tissue Preparation:

    • Male wild-type (C57BL/6) and Gαq/11-deficient mice are euthanized.

    • The urinary bladders are dissected and placed in Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.7 glucose, pH 7.4).

    • The bladder is cut into longitudinal strips (approximately 2 mm x 8 mm).[4]

    • Strips are mounted in an organ bath containing Krebs solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.[5]

  • Contraction Measurement:

    • One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

    • An initial tension of 1 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes.[5]

    • Cumulative concentration-response curves are generated by adding increasing concentrations of [bAla8]-Neurokinin A(4-10) to the organ bath.

    • Contractions are recorded and measured as the change in tension (in mN) from the baseline.

Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in bladder smooth muscle in response to [bAla8]-Neurokinin A(4-10).

Methodology:

  • Tissue Loading:

    • Urinary bladder strips are prepared as described above.

    • The strips are incubated with a fluorescent calcium indicator dye, such as Fluo-4 AM, in Krebs solution for a specified period (e.g., 60 minutes at 37°C) in the dark.

  • Imaging and Analysis:

    • The loaded bladder strips are mounted on the stage of a confocal or fluorescence microscope.

    • A baseline fluorescence is recorded.

    • [bAla8]-Neurokinin A(4-10) is added to the superfusion solution.

    • Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are recorded over time.

    • The fluorescence signals are normalized to the baseline to quantify the relative change in [Ca2+]i.

RhoA Activation Assay (Pull-down Assay)

Objective: To determine the level of active, GTP-bound RhoA in bladder smooth muscle following stimulation with [bAla8]-Neurokinin A(4-10).

Methodology:

  • Tissue Stimulation and Lysis:

    • Bladder smooth muscle strips are stimulated with [bAla8]-Neurokinin A(4-10) for a short period (e.g., 5 minutes).

    • The tissues are snap-frozen in liquid nitrogen and then homogenized in a lysis buffer containing protease and phosphatase inhibitors.

    • The lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

  • Pull-Down of Active RhoA:

    • A portion of the lysate is reserved for determining the total RhoA amount.

    • The remaining lysate is incubated with Rhotekin-RBD (Rho-binding domain) beads, which specifically bind to GTP-bound (active) RhoA.

    • The beads are washed to remove non-specifically bound proteins.

  • Detection by Western Blot:

    • The proteins bound to the Rhotekin-RBD beads (active RhoA) and the proteins from the reserved total lysate are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane and probed with a primary antibody specific for RhoA.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The resulting bands are visualized and quantified to determine the ratio of active RhoA to total RhoA.

Mandatory Visualizations

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space bAla8_NKA [bAla8]-Neurokinin A(4-10) NK2R NK2 Receptor bAla8_NKA->NK2R Binds Gq11 Gαq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Ca_influx Ca²⁺ Influx (VDCC) Gq11->Ca_influx Activates RhoA RhoA-GDP Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Ca_influx->Contraction RhoA_GTP RhoA-GTP RhoA->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates ROCK->Contraction Promotes Experimental_Workflow cluster_WT Wild-Type Model cluster_KO NK2 Knockout Model WT_Tissue Isolate Tissue (e.g., Bladder) WT_Stim Stimulate with [bAla8]-NKA(4-10) WT_Tissue->WT_Stim WT_Assay Perform Assays: - Contraction - Ca²⁺ Measurement - RhoA Activation WT_Stim->WT_Assay WT_Result Observe Response: - Contraction - Increased Ca²⁺ - RhoA Activation WT_Assay->WT_Result Compare Compare Results WT_Result->Compare KO_Tissue Isolate Tissue (e.g., Bladder) KO_Stim Stimulate with [bAla8]-NKA(4-10) KO_Tissue->KO_Stim KO_Assay Perform Assays: - Contraction - Ca²⁺ Measurement - RhoA Activation KO_Stim->KO_Assay KO_Result Observe No Response: - No Contraction - No Ca²⁺ Increase - No RhoA Activation KO_Assay->KO_Result KO_Result->Compare Logical_Relationship cluster_agonist Agonist cluster_receptor Receptor cluster_effect Effect bAla8_NKA [bAla8]-NKA(4-10) NK2R_present NK2 Receptor Present (Wild-Type) bAla8_NKA->NK2R_present Acts on NK2R_absent NK2 Receptor Absent (Knockout) bAla8_NKA->NK2R_absent Cannot act on Contraction Smooth Muscle Contraction NK2R_present->Contraction Leads to No_Contraction No Contraction NK2R_absent->No_Contraction Leads to

References

Comparative analysis of different NK2 receptor agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Neurokinin-2 (NK2) Receptor Agonists

This guide provides a detailed comparative analysis of various agonists targeting the Neurokinin-2 (NK2) receptor, a G-protein-coupled receptor involved in a range of physiological processes including smooth muscle contraction, inflammation, and nociception. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of key performance metrics, experimental methodologies, and signaling pathways associated with prominent NK2 receptor agonists.

Introduction to NK2 Receptor Agonists

The NK2 receptor, a member of the tachykinin receptor family, is primarily activated by the endogenous peptide Neurokinin A (NKA).[1] Activation of the NK2 receptor initiates a cascade of intracellular events, making it a significant target for therapeutic intervention in conditions such as respiratory diseases, gastrointestinal disorders, and pain management.[2] Consequently, a variety of synthetic agonists have been developed to probe the function of this receptor and to explore its therapeutic potential. These agonists vary in their binding affinity, potency, and selectivity, which are critical parameters for their utility as research tools and potential drug candidates. This guide focuses on a comparative evaluation of well-characterized NK2 receptor agonists, including the endogenous ligand NKA and synthetic analogs such as GR64349 and [Lys5,MeLeu9,Nle10]-NKA(4-10).

Quantitative Comparison of NK2 Receptor Agonists

The following table summarizes the binding affinity (pKi), potency (pEC50), and efficacy of selected NK2 receptor agonists based on published experimental data. These parameters are crucial for comparing the pharmacological profiles of these compounds.

CompoundReceptorAssay TypepKipEC50Efficacy
GR64349 Human NK2Radioligand Binding ([¹²⁵I]-NKA)7.77 ± 0.10--
Human NK1Radioligand Binding ([³H]-septide)<5--
Human NK2Inositol-1 Phosphate Accumulation-9.10 ± 0.16Full Agonist
Human NK1Inositol-1 Phosphate Accumulation-5.95 ± 0.80Full Agonist
Human NK2Intracellular Calcium Mobilization-9.27 ± 0.26Full Agonist
Human NK1Intracellular Calcium Mobilization-6.55 ± 0.16Full Agonist
Human NK2cAMP Synthesis-10.66 ± 0.27Full Agonist
Human NK1cAMP Synthesis-7.71 ± 0.41Full Agonist
Neurokinin A (NKA) Human NK2Radioligand Binding ([¹²⁵I]-NKA)8.80 ± 0.05--
Human NK2Intracellular Calcium Mobilization-9.30 ± 0.06Full Agonist
[Lys5,MeLeu9,Nle10]-NKA(4-10) Human NK2Radioligand Binding ([¹²⁵I]-NKA)9.77 ± 0.06--
Human NK2Intracellular Calcium Mobilization-9.94 ± 0.09Full Agonist
[Arg5,MeLeu9,Nle10]-NKA(4-10) Human NK2Radioligand Binding ([¹²⁵I]-NKA)9.77 ± 0.07--
Human NK2Intracellular Calcium Mobilization-10.08 ± 0.09Full Agonist

Data sourced from studies on human recombinant receptors expressed in CHO cells.[3][4][5][6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures for evaluating NK2 receptor agonists, the following diagrams are provided.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK2R NK2 Receptor G_protein Gq/11 Protein NK2R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist NK2 Agonist (e.g., NKA, GR64349) Agonist->NK2R Binds IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Release Cell_Response Cellular Responses (e.g., Muscle Contraction, Secretion) Ca_cyto->Cell_Response PKC->Cell_Response

Caption: NK2 Receptor Signaling Pathway.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Functional Assay Types cluster_2 Phase 2: Data Analysis A CHO Cells Expressing Human NK2 Receptors B Radioligand Binding Assay (Competition with [¹²⁵I]-NKA) A->B C Functional Assays A->C D Determine Binding Affinity (Ki) B->D C1 Inositol Phosphate (IP-1) Accumulation Assay C->C1 C2 Intracellular Calcium Mobilization Assay C->C2 C3 cAMP Synthesis Assay C->C3 E Determine Potency (EC50) and Efficacy (Emax) C1->E C2->E C3->E F Comparative Analysis of Agonists D->F E->F

Caption: Experimental Workflow for NK2 Agonist Evaluation.

Detailed Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the NK2 receptor.

Methodology:

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes, which are subsequently stored at -80°C.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand, such as [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA), at a fixed concentration.

  • Competition Binding: The test agonist is added to the reaction mixture in increasing concentrations to compete with the radioligand for binding to the NK2 receptor.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Inositol Phosphate (IP-1) Accumulation Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of an agonist by quantifying the accumulation of a downstream second messenger, inositol-1-phosphate (IP-1).

Methodology:

  • Cell Culture: CHO cells expressing the human NK2 receptor are seeded in 96-well plates and cultured overnight.

  • Agonist Stimulation: The cells are washed and then stimulated with varying concentrations of the test agonist in the presence of LiCl (which inhibits the degradation of IP-1).

  • Cell Lysis: After incubation, the cells are lysed to release the intracellular contents.

  • IP-1 Detection: The concentration of IP-1 in the cell lysate is measured using a competitive immunoassay, typically a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined.

Intracellular Calcium Mobilization Assay

Objective: To assess the potency (EC50) and efficacy (Emax) of an agonist by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Preparation: CHO cells expressing the human NK2 receptor are plated in a 96- or 384-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.

  • Agonist Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and the baseline fluorescence is measured. The test agonist is then added at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity over time is recorded, reflecting the increase in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a concentration-response curve, from which the EC50 and Emax values are calculated.

Conclusion

The comparative analysis of NK2 receptor agonists reveals a range of pharmacological profiles, with synthetic agonists like GR64349 and [Lys5,MeLeu9,Nle10]-NKA(4-10) demonstrating high potency and selectivity.[4][5][6][7] The choice of agonist for a particular study will depend on the specific experimental requirements, including the desired potency, selectivity, and mode of action. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization and comparison of novel NK2 receptor agonists, facilitating further research into the physiological roles of the NK2 receptor and the development of new therapeutic agents.

References

A Comparative Guide to the Cross-Reactivity of [βAla8]-Neurokinin A(4-10) with Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and functional activity of the synthetic peptide [βAla8]-Neurokinin A(4-10) across the three main tachykinin receptors: NK1, NK2, and NK3. The data presented herein is supported by experimental findings from peer-reviewed literature and is intended to assist researchers in the fields of pharmacology, neuroscience, and drug development in understanding the selectivity profile of this widely used NK2 receptor agonist.

Summary of Cross-Reactivity Data

[βAla8]-Neurokinin A(4-10) is a potent and highly selective agonist for the tachykinin NK2 receptor. Its cross-reactivity with NK1 and NK3 receptors is minimal, making it a valuable tool for isolating and studying NK2 receptor-mediated physiological and pathological processes. The following table summarizes the quantitative data on the binding affinities and functional potencies of [βAla8]-Neurokinin A(4-10) at human tachykinin receptors.

ReceptorParameterValueReference
NK1 Binding Affinity (Ki)>10,000 nM[1]
Functional Potency (EC50) - Calcium Mobilization2,700 nM[1]
Functional Potency (EC50) - cAMP Stimulation1,700 nM[1]
NK2 Binding Affinity (Ki)2.5 nM[1]
Functional Potency (EC50) - Calcium Mobilization11 nM[1]
Functional Potency (EC50) - cAMP Stimulation7 nM[1]
NK3 Binding Affinity (Ki)Not displaced[2]
Functional Potency (EC50)Weak to no activity reported

Note: A higher Ki value indicates lower binding affinity. A higher EC50 value indicates lower functional potency. The data for NK1 and NK2 receptors are from studies using human recombinant receptors expressed in Chinese Hamster Ovary (CHO) cells. The information for the NK3 receptor indicates a lack of significant binding or functional activity.

Tachykinin Receptor Signaling Pathway

Tachykinin receptors (NK1, NK2, and NK3) are members of the G protein-coupled receptor (GPCR) superfamily. Upon binding of their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3) or selective agonists like [βAla8]-Neurokinin A(4-10), these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Tachykinin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tachykinin Tachykinin Agonist Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Tachykinin Receptor Signaling Pathway

Experimental Workflow for Assessing Receptor Cross-Reactivity

The determination of a ligand's cross-reactivity across different receptor subtypes involves a series of in vitro experiments. A typical workflow begins with receptor binding assays to determine the affinity of the compound for each receptor. This is followed by functional assays to measure the compound's ability to elicit a cellular response upon binding.

Experimental_Workflow start Start: Synthesize/Obtain [βAla8]-Neurokinin A(4-10) binding_assays Perform Radioligand Binding Assays start->binding_assays nk1_binding NK1 Receptor binding_assays->nk1_binding nk2_binding NK2 Receptor binding_assays->nk2_binding nk3_binding NK3 Receptor binding_assays->nk3_binding determine_ki Determine Ki values (Binding Affinity) nk1_binding->determine_ki nk2_binding->determine_ki nk3_binding->determine_ki functional_assays Perform Functional Assays (e.g., Calcium Mobilization, cAMP) determine_ki->functional_assays nk1_functional NK1 Receptor functional_assays->nk1_functional nk2_functional NK2 Receptor functional_assays->nk2_functional nk3_functional NK3 Receptor functional_assays->nk3_functional determine_ec50 Determine EC50 values (Functional Potency) nk1_functional->determine_ec50 nk2_functional->determine_ec50 nk3_functional->determine_ec50 analyze Analyze Data & Determine Selectivity Profile determine_ec50->analyze end End: Publish Comparison Guide analyze->end

Experimental workflow for cross-reactivity assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices in the field and may require optimization depending on the specific cell lines and equipment used.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes from CHO cells stably expressing human NK1, NK2, or NK3 receptors.

  • Radioligand: [³H]-Substance P (for NK1), [³H]-[βAla8]-Neurokinin A(4-10) or [¹²⁵I]-Neurokinin A (for NK2), [³H]-Senktide (for NK3).

  • Unlabeled [βAla8]-Neurokinin A(4-10) and other competing ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled [βAla8]-Neurokinin A(4-10) in binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the various concentrations of unlabeled [βAla8]-Neurokinin A(4-10).

  • For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a known potent unlabeled ligand for the respective receptor.

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • CHO cells stably expressing human NK1, NK2, or NK3 receptors, plated in a 96-well black-walled, clear-bottom plate.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • [βAla8]-Neurokinin A(4-10] and other agonists.

  • A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Procedure:

  • Culture the cells in the 96-well plate until they reach confluency.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of [βAla8]-Neurokinin A(4-10) in assay buffer.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the different concentrations of [βAla8]-Neurokinin A(4-10) into the wells and immediately start recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Cyclic AMP (cAMP) Assay

This functional assay measures the modulation of intracellular cAMP levels, which can be a downstream effect of tachykinin receptor activation, particularly through coupling to Gs or Gi proteins.

Materials:

  • CHO cells stably expressing human NK1, NK2, or NK3 receptors.

  • cAMP assay kit (e.g., based on HTRF, ELISA, or bioluminescence).

  • [βAla8]-Neurokinin A(4-10) and other agonists/antagonists.

  • Cell lysis buffer (provided in the kit).

  • A plate reader compatible with the chosen assay format.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, if necessary.

  • Add serial dilutions of [βAla8]-Neurokinin A(4-10) to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells using the lysis buffer provided in the kit.

  • Perform the cAMP measurement according to the manufacturer's instructions for the specific kit being used. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance).

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the amount of cAMP produced in each well based on the standard curve.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

Efficacy of [bAla8]-Neurokinin A(4-10) in different animal species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of [βAla8]-Neurokinin A(4-10) in Animal Models

For researchers and professionals in drug development, understanding the in vivo activity of selective receptor agonists is paramount. This guide provides a comparative analysis of [βAla8]-Neurokinin A(4-10), a potent and selective tachykinin NK-2 receptor agonist, against other relevant compounds in various animal species. The data presented is compiled from multiple preclinical studies to offer a comprehensive overview of its efficacy and pharmacological profile.

Quantitative Comparison of NK-2 Receptor Agonist Potency

The following tables summarize the potency of [βAla8]-Neurokinin A(4-10) in comparison to other NK-2 receptor agonists in key in vivo and in vitro models. Potency is expressed as pD2 or pEC50 values, which represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.

Table 1: Potency in Inducing Urinary Bladder Contraction

CompoundAnimal SpeciesPreparationPotency (pD2/pEC50)Reference
[βAla8]-Neurokinin A(4-10) RatIn vivoAs active as or more active than NKA
[βAla8]-Neurokinin A(4-10) Guinea PigIn vivoInduces powerful contractions[1]
Neurokinin A (NKA)RatIn vivo-[2]
GR 64349RatIn vivoDose-dependent increase in bladder pressure[2]
[Lys5, MeLeu9, Nle10]-NKA(4-10)Child (Human)Isolated DetrusorpD2 = 7.3[3]
Neurokinin A (NKA)Child (Human)Isolated DetrusorpD2 = 7.7[3]

Table 2: Potency in Inducing Bronchoconstriction

CompoundAnimal SpeciesPreparationPotency (pD2/pEC50)Reference
[βAla8]-Neurokinin A(4-10) Guinea PigIn vivoDose-dependent inhibition by NK-2 antagonists[4][5]
[βAla8]-Neurokinin A(4-10) Guinea PigIsolated Bronchus-[6]
Neurokinin A (4-10)Guinea PigIn vivoPotent bronchospastic agent[7]
Neurokinin A (NKA)Guinea PigIn vivo-[5]
NKA-(4-10)Guinea PigTracheapD2 = 8.62[8]
NKA-(4-10)HumanBronchuspD2 = 7.50[8]

Table 3: Selectivity Profile - Comparison of NK-1 vs. NK-2 Receptor-Mediated Effects

CompoundEffect (Receptor)Animal SpeciesActivityReference
[βAla8]-Neurokinin A(4-10) Hypotension (NK-1)RatWeakly active or inactive
[βAla8]-Neurokinin A(4-10) Plasma Extravasation (NK-1)RatWeakly active or inactive
[βAla8]-Neurokinin A(4-10) Salivation (NK-1)Guinea PigWeakly active or inactive
Neurokinin A (4-10)Salivation (NK-1)Guinea PigNo sialologic effect[7]
GR 64349NK-1 Receptor BindingHuman (recombinant)pKi < 5 (>1000-fold selective for NK-2)[9][10]
GR 64349NK-1 Functional Activity (IP-1)Human (recombinant)pEC50 = 5.95 (1400-fold less potent than at NK-2)[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of [βAla8]-Neurokinin A(4-10).

In Vivo Measurement of Urinary Bladder Contraction (Rat)

This protocol measures the effect of NK-2 receptor agonists on urinary bladder motility in anesthetized rats.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with urethane.[11] A catheter is inserted into the urinary bladder via the urethra or directly through a suprapubic incision to measure intravesical pressure.[11][12] A jugular vein is cannulated for intravenous drug administration.

  • Cystometry: The bladder is filled with saline at a constant rate (e.g., 0.1 mL/min) until a micturition reflex is triggered, characterized by a sharp increase in intravesical pressure followed by voiding.[11][12] To study distension-evoked responses without reflex contractions, a ganglionic blocker like hexamethonium can be administered.[11]

  • Drug Administration: [βAla8]-Neurokinin A(4-10) or other agonists are administered intravenously.[2]

  • Data Acquisition: Intravesical pressure is continuously recorded using a pressure transducer connected to a data acquisition system.[13][14] The amplitude and frequency of bladder contractions are analyzed to determine the compound's effect.

In Vivo Measurement of Bronchoconstriction (Guinea Pig - Konzett-Rössler Method)

This classic method assesses airway resistance in anesthetized, artificially ventilated guinea pigs.

  • Animal Preparation: Guinea pigs are anesthetized, and the trachea is cannulated.[15] The animal is ventilated with a constant volume of air.[15] A side-arm from the tracheal cannula is connected to a pressure transducer to measure insufflation pressure.

  • Drug Administration: Test compounds such as [βAla8]-Neurokinin A(4-10) are administered intravenously.[4]

  • Measurement of Bronchoconstriction: An increase in airway resistance (bronchoconstriction) leads to a rise in the insufflation pressure required to deliver the same volume of air. This change in pressure is recorded and quantified.[15][16]

  • Data Analysis: The increase in insufflation pressure is expressed as a percentage of the maximum possible increase or compared to the effects of a standard bronchoconstrictor like histamine.[17][18]

Plasma Extravasation Assay (Rat - Evans Blue Dye)

This method quantifies the leakage of plasma proteins from blood vessels into the surrounding tissue, a key feature of neurogenic inflammation often mediated by NK-1 receptors.

  • Dye Injection: Evans blue dye, which binds to plasma albumin, is injected intravenously into the anesthetized rat.[19][20]

  • Agonist Administration: The test substance is administered, often locally (e.g., intradermally) or systemically.

  • Tissue Collection and Dye Extraction: After a set circulation time, the animal is euthanized, and the tissues of interest are collected. The Evans blue dye is then extracted from the tissue, typically using formamide.[20][21]

  • Quantification: The concentration of the extracted dye is determined spectrophotometrically by measuring its absorbance at approximately 620 nm.[22][23] The amount of dye in the tissue is indicative of the degree of plasma extravasation.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK2R NK-2 Receptor Gq_G11 Gq/G11 NK2R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC_activation->Contraction Contributes to Agonist [bAla8]-NKA(4-10) (Agonist) Agonist->NK2R Binds to

Caption: NK-2 Receptor Signaling Pathway.

Bronchoconstriction_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Guinea Pig Cannulation Cannulate Trachea & Jugular Vein Anesthesia->Cannulation Ventilation Mechanical Ventilation (Konzett-Rössler) Cannulation->Ventilation Baseline Record Baseline Insufflation Pressure Ventilation->Baseline Injection Administer Agonist (IV) e.g., [bAla8]-NKA(4-10) Baseline->Injection Measurement Measure Increase in Insufflation Pressure Injection->Measurement Quantification Quantify Pressure Change (% increase) Measurement->Quantification Comparison Compare Potency of Different Agonists Quantification->Comparison

Caption: In Vivo Bronchoconstriction Experimental Workflow.

References

Safety Operating Guide

Personal protective equipment for handling [bAla8]-Neurokinin A(4-10)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of [bAla8]-Neurokinin A(4-10), a potent and selective neurokinin 2 (NK2) receptor agonist.[1][2] Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research.

I. Personal Protective Equipment (PPE)

While [bAla8]-Neurokinin A(4-10) is not classified as a hazardous substance, its potent biological activity necessitates the use of appropriate personal protective equipment to prevent accidental exposure.[3] The following PPE is recommended when handling the compound in its lyophilized powder form or in solution.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant nitrile or neoprene glovesTo prevent skin contact.[4]
Eye Protection Safety goggles or safety glasses with side shieldsTo protect eyes from splashes or airborne particles.[5][6]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (if weighing powder)To avoid inhalation of the lyophilized powder.[5]

II. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for safely handling [bAla8]-Neurokinin A(4-10) from receipt to preparation of stock solutions.

1. Receiving and Storage:

  • Upon receipt, inspect the vial for any damage.

  • Store the lyophilized peptide at -20°C for short-term storage and -80°C for long-term storage to ensure stability.[7][8]

  • Keep the vial tightly sealed and protected from moisture and light.[8]

2. Preparation for Use:

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation and moisture uptake.[8]

  • For sequences containing cysteine, methionine, or tryptophan, it is advisable to purge the vial with an inert gas like nitrogen or argon to prevent oxidation.[8]

3. Reconstitution and Aliquoting:

  • Wear all required PPE as specified in the table above.

  • Reconstitute the peptide using a suitable sterile solvent, such as sterile distilled water or a buffer appropriate for your experiment.

  • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes for storage.[8]

  • Store aliquoted solutions at -20°C or -80°C. Stock solutions are generally stable for up to 3 months at -20°C.[1]

Handling_Workflow Figure 1. Handling Workflow for [bAla8]-Neurokinin A(4-10) cluster_storage Storage cluster_prep Preparation cluster_reconstitution Reconstitution Receive Receive and Inspect Vial Store Store at -20°C to -80°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Don_PPE Don Appropriate PPE Equilibrate->Don_PPE Reconstitute Reconstitute in Sterile Solvent Don_PPE->Reconstitute Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Store_Aliquot Store Aliquots at -20°C to -80°C Aliquot->Store_Aliquot Disposal_Plan Figure 2. Disposal Plan for [bAla8]-Neurokinin A(4-10) Waste cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Vials, Tips, Gloves) Sealed_Solid Sealed Solid Waste Container Solid_Waste->Sealed_Solid Liquid_Waste Unused/Contaminated Solutions Sealed_Liquid Sealed Liquid Waste Container Liquid_Waste->Sealed_Liquid EHS Consult Institutional EHS Guidelines Sealed_Solid->EHS Sealed_Liquid->EHS Dispose Dispose as Chemical Waste EHS->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.